Technical Documentation Center

1-tert-butyl-4-iodo-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-tert-butyl-4-iodo-1H-pyrazol-5-amine
  • CAS: 1499849-59-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of a multitude of clinically successful therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of a multitude of clinically successful therapeutic agents.[1][2][3] Among pyrazole-based structures, 1-tert-butyl-4-iodo-1H-pyrazol-5-amine has emerged as a particularly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its unique substitution pattern—a bulky tert-butyl group at N1, a primary amine at C5, and a reactive iodine atom at C4—offers a strategic combination of steric influence, hydrogen bonding capability, and a handle for sophisticated cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, properties, and strategic application of this key intermediate, offering field-proven insights for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation kinase inhibitors.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, are critical targets in oncology, immunology, and the treatment of inflammatory diseases.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. The pyrazole ring system is frequently employed in the design of these inhibitors due to its favorable physicochemical properties, metabolic stability, and its capacity to act as a versatile bioisostere for other aromatic rings.[2][3][4]

Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[3] The strategic functionalization of this scaffold is paramount for achieving high potency and selectivity against specific kinase targets.[1][3] The title compound, 1-tert-butyl-4-iodo-1H-pyrazol-5-amine, provides a pre-functionalized and highly adaptable platform for building complex inhibitor structures.

Key Structural Features and Their Significance:

  • N1-tert-Butyl Group: This bulky group serves multiple purposes. It provides steric bulk that can be crucial for fitting into specific hydrophobic pockets within the ATP-binding site of a kinase. Furthermore, it protects the N1 position from unwanted reactions and can enhance the solubility and pharmacokinetic properties of the final molecule.

  • C5-Amine: The primary amine at the C5 position is a critical hydrogen bond donor. It frequently acts as the "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This interaction is often essential for anchoring the inhibitor and achieving high potency.

  • C4-Iodo Group: The iodine atom at the C4 position is the molecule's primary point of diversification. The carbon-iodine bond is highly susceptible to a range of palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[5][6][7][8] This allows for the efficient and modular introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are used to target specific regions of the kinase active site to enhance potency and selectivity.

Synthesis of the Core Intermediate

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is a multi-step process that begins with the formation of the pyrazole ring, followed by a regioselective iodination.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazol-5-amine

The foundational pyrazole ring is typically constructed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. A reliable and well-documented method involves the reaction of tert-butylhydrazine with a β-ketonitrile, such as 3-aminocrotononitrile.[9]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A tert-Butylhydrazine Hydrochloride A->P1 B 3-Aminocrotononitrile B->P1 C 1. NaOH (aq) C->P1 D 2. Heat (e.g., 90°C) D->P1 E 1-tert-butyl-1H-pyrazol-5-amine P1->E Condensation & Cyclization

Caption: Workflow for the synthesis of the pyrazole precursor.

Causality Behind Experimental Choices:

  • tert-Butylhydrazine Hydrochloride: The hydrochloride salt is often used as it is a more stable and easily handled solid compared to the free base.

  • Base (NaOH): An aqueous base like sodium hydroxide is required to neutralize the hydrochloride salt and generate the free tert-butylhydrazine in situ, which is the active nucleophile for the reaction.

  • 3-Aminocrotononitrile: This reagent serves as the three-carbon backbone for the pyrazole ring. The nitrile group participates in the cyclization step.

  • Heat: The reaction requires thermal energy to drive the condensation and subsequent intramolecular cyclization to completion.

Step 2: Regioselective Iodination at C4

With the precursor in hand, the next critical step is the introduction of the iodine atom specifically at the C4 position. The pyrazole ring has multiple positions susceptible to electrophilic substitution, making regiocontrol essential. The C4 position is electronically activated by the two nitrogen atoms, but directing the electrophile requires specific conditions to avoid substitution at other positions like C3.

G cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_product Final Intermediate A 1-tert-butyl-1H-pyrazol-5-amine A->P1 B Iodine Monochloride (ICl) or Iodine (I₂) + Oxidant (e.g., CAN) B->P1 C Solvent (e.g., CH₂Cl₂ or EtOH) C->P1 D Room Temperature D->P1 E 1-tert-butyl-4-iodo-1H-pyrazol-5-amine P1->E Electrophilic Iodination

Caption: Regioselective C4-iodination of the pyrazole core.

Causality Behind Experimental Choices:

  • Iodinating Agent (ICl or I₂/Oxidant): Iodine monochloride (ICl) is a potent electrophilic iodinating agent that has shown high selectivity for the C4 position of pyrazoles.[10] An alternative, greener approach involves using molecular iodine (I₂) in the presence of an oxidant like ceric ammonium nitrate (CAN) or tert-butyl hydroperoxide (TBHP).[1][3] The oxidant generates a more electrophilic iodine species (I+) in situ, which then attacks the electron-rich C4 position.

  • Solvent and Temperature: The reaction is typically carried out in a non-protic solvent like dichloromethane or a protic solvent like ethanol at room temperature, making it a mild and operationally simple transformation.[1][10]

Application in Kinase Inhibitor Synthesis: A Strategic Approach

The true value of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine lies in its role as a versatile building block for constructing the core of potent and selective kinase inhibitors. The C4-iodo and C5-amino groups provide orthogonal reactive sites for sequential functionalization.

Core Strategy: Suzuki-Miyaura Coupling

A primary application is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the C4 position of the pyrazole and an aryl or heteroaryl boronic acid/ester.[6][8] This strategy is famously employed in the synthesis of the ALK/MET inhibitor, Crizotinib, which utilizes a closely related 4-iodopyrazole intermediate.[11][12][13]

G cluster_inputs Coupling Partners cluster_catalysis Catalytic System cluster_output Product A 1-tert-butyl-4-iodo- 1H-pyrazol-5-amine A->P1 B Aryl/Heteroaryl Boronic Acid or Ester B->P1 C Pd Catalyst (e.g., Pd(PPh₃)₄) C->P1 D Base (e.g., Cs₂CO₃, Na₂CO₃) D->P1 E Solvent & Heat E->P1 F 4-Aryl-1-tert-butyl- 1H-pyrazol-5-amine (Kinase Inhibitor Scaffold) P1->F Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for scaffold elaboration.

This reaction allows for the installation of a wide range of substituents that can be tailored to interact with the solvent-exposed region of the kinase active site, often conferring selectivity for the target kinase over other closely related kinases.

Alternative Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[5][7][14] While the C5-amine is typically reserved for hinge binding, in some inhibitor designs, the C4 position can be functionalized with a substituted amine. More commonly, the reactivity of the C4-iodo group is leveraged to couple with a different molecule that already contains an amine. This approach is central to the synthesis of many Janus Kinase (JAK) inhibitors.[2]

Case Study: Targeting the JAK/STAT Pathway

The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[2][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:h 1. Binding JAK JAK Receptor:t->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Gene Regulation Inhibitor JAK Inhibitor (Pyrazolopyrimidine) Inhibitor->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and point of inhibition.

Many potent JAK inhibitors feature a pyrazolopyrimidine or related heterocyclic core. The synthesis of these molecules often involves coupling a functionalized pyrazole with a halogenated pyrimidine or pyrrolopyrimidine. 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is an ideal starting point for such a synthesis, where the C4 position can be converted to a boronic ester for a Suzuki coupling, or used directly in a Buchwald-Hartwig amination with an amino-substituted heterocycle.

Experimental Protocols

The following protocols are representative methodologies based on established literature procedures and principles of organic synthesis.[1][8][9][10] Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-5-amine
  • To a round-bottom flask, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Add a 2 M aqueous solution of sodium hydroxide (1.0 eq) and stir at room temperature until all solids dissolve (approx. 10-15 minutes).

  • Add 3-aminocrotononitrile (1.0 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 20-24 hours.

  • Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel) or crystallization to obtain pure 1-tert-butyl-1H-pyrazol-5-amine.

Protocol 2: C4-Iodination using Iodine Monochloride
  • Dissolve 1-tert-butyl-1H-pyrazol-5-amine (1.0 eq) in dichloromethane (approx. 10 mL per mmol of substrate) in a round-bottom flask.

  • Add lithium carbonate (2.0 eq) to the solution.

  • To the stirred suspension, add a solution of iodine monochloride (1.5 - 3.0 eq) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) to yield 1-tert-butyl-4-iodo-1H-pyrazol-5-amine.

Protocol 3: Representative Suzuki-Miyaura Coupling
  • To a microwave vial or Schlenk flask, add 1-tert-butyl-4-iodo-1H-pyrazol-5-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a base, typically an aqueous solution of cesium carbonate (2.5 eq) or sodium carbonate (2.5 eq).

  • Add a solvent system, such as a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture. If using a microwave reactor, irradiate at 90-120 °C for 10-30 minutes. If using conventional heating, heat to 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final 4-aryl-substituted pyrazole amine.

Data Summary

The following table summarizes the key properties of the intermediate and its precursor.

CompoundFormulaMol. Weight ( g/mol )AppearanceCAS Number
1-tert-Butyl-1H-pyrazol-5-amineC₇H₁₃N₃139.20Solid442850-71-7[16]
1-tert-Butyl-4-iodo-1H-pyrazol-5-amineC₇H₁₂IN₃265.10SolidNot assigned

Conclusion

1-tert-butyl-4-iodo-1H-pyrazol-5-amine stands out as a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its constituent parts—the N1-tert-butyl group for steric and pharmacokinetic modulation, the C5-amine for essential hinge-binding interactions, and the C4-iodo group as a versatile handle for cross-coupling—provide medicinal chemists with a powerful platform for rapid lead optimization and the construction of complex, targeted therapeutics. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the ongoing quest to develop more effective and selective drugs for a range of human diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development.
  • Buchwald–Hartwig amin
  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Crizotinib preparation method.
  • Synthesis and structure of crizotinib.
  • 1-(tert-butyl)-1h-pyrazol-5-amine. PubChem.
  • 1-tert-Butyl-4-iodo-1H-pyrazol-5-amine 1g. Dana Bioscience.
  • Synthesis and structure of crizotinib. The hinge binder. Open-i.
  • 1-(tert-Butyl)-1H-pyrazol-5-amine. BLD Pharm.
  • tert-Butyl 4-iodo-1H-pyrazole-1-carboxyl
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Processes and intermediates for making a JAK inhibitor.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • tert-Butyl 4-iodo-1H-pyrazole-1-carboxyl
  • Intermediates of JAK inhibitors and preparation methods thereof.
  • Buchwald-Hartwig Amin

Sources

Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two ad...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role in the development of numerous blockbuster drugs. This guide provides a comprehensive exploration of pyrazole derivatives in drug discovery, delving into their rich pharmacology, key structure-activity relationships (SAR), and the synthetic strategies that bring these vital molecules to life. We will dissect the mechanisms of action of prominent pyrazole-containing drugs, offering field-proven insights to inform and inspire future drug development endeavors.

The Enduring Significance of the Pyrazole Core

Pyrazoles and their derivatives are foundational to a wide array of pharmacological agents, demonstrating a remarkable spectrum of biological activities.[1][2][3][4][5] Their success can be attributed to several key features of the pyrazole ring:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can be advantageous for precise ligand-receptor interactions.

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), enabling it to form crucial interactions with biological targets.[6]

  • Modulation of Physicochemical Properties: The pyrazole core can be readily substituted at various positions, allowing for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other functional groups, such as amides or carboxylic acids, to improve pharmacokinetic profiles.

The therapeutic landscape is populated with pyrazole-containing drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though later withdrawn), and the erectile dysfunction treatment sildenafil, highlighting the scaffold's versatility.[1][2][5][7]

A Spectrum of Biological Activities: Targeting Disease with Pyrazole Derivatives

The chemical diversity achievable with the pyrazole scaffold has led to the discovery of compounds with a wide range of therapeutic applications.

Table 1: Pharmacological Activities of Pyrazole Derivatives
Therapeutic AreaBiological Target(s)Example Compounds/DrugsKey Findings & References
Anti-inflammatory & Analgesic Cyclooxygenase-2 (COX-2)Celecoxib, PhenylbutazoneSelective inhibition of COX-2 reduces inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[8][9][10][11]
Anticancer Kinases (e.g., VEGFR, EGFR, CDK2), PARPCrizotinib, NiraparibInhibition of key signaling pathways involved in tumor growth, angiogenesis, and DNA repair.[6][12][13][14]
Antimicrobial Various bacterial and fungal enzymesNumerous research compoundsBroad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]
Antidiabetic Not always specifiedSubstituted pyrazole-4-carboxylic acidsSome derivatives have shown potent hypoglycemic effects in preclinical studies.[3]
Neuropsychiatric Disorders Cannabinoid receptor 1 (CB1), H2-receptorRimonabant, BetazoleModulation of neurotransmitter systems involved in appetite, mood, and other central nervous system functions.[1][15][16][17][18][19]
Erectile Dysfunction Phosphodiesterase-5 (PDE5)Sildenafil, UdenafilInhibition of PDE5 leads to increased levels of cGMP, promoting smooth muscle relaxation and increased blood flow.[6][20][21][22][23][24]
Antiviral HCV protease, Reverse transcriptaseMacrocyclic acylsulfonamidesPotent inhibition of viral replication machinery.[1][2]

Case Studies: From Bench to Bedside

An examination of successful pyrazole-based drugs reveals the power of this scaffold in addressing unmet medical needs.

Celecoxib: A Paradigm of Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][10][25] This selectivity is key to its mechanism and therapeutic profile.

  • Mechanism of Action: Prostaglandins, key mediators of pain and inflammation, are synthesized via the COX enzymes.[9][11] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced during inflammation.[10] Celecoxib's diaryl-substituted pyrazole structure allows it to preferentially bind to and inhibit COX-2, thereby reducing the synthesis of inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic doses.[8][10]

  • Structural Insights: The sulfonamide moiety of celecoxib is crucial for its selectivity, as it interacts with a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[9][10]


Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation_Pain; Celecoxib -> COX2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; }

Celecoxib's selective inhibition of the COX-2 pathway.

Sildenafil: A Serendipitous Discovery Targeting PDE5

Sildenafil (Viagra®) revolutionized the treatment of erectile dysfunction. Its discovery is a classic example of drug repositioning.

  • Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[20][21] The enzyme phosphodiesterase type 5 (PDE5) is responsible for the degradation of cGMP.[20][22] Sildenafil is a potent and selective inhibitor of PDE5.[20][22][23][24] By blocking PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow to the penis upon sexual stimulation.[21][22] It's important to note that sexual stimulation is a prerequisite for sildenafil's action, as it does not directly cause an erection but rather enhances the natural erectile response.[21]


Sexual_Stimulation [label="Sexual Stimulation", fillcolor="#F1F3F4"]; NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#F1F3F4"]; Guanylate_Cyclase [label="Guanylate Cyclase\n(Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4"]; cGMP [label="cGMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smooth_Muscle_Relaxation [label="Smooth Muscle Relaxation\n& Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erection [label="Erection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#FBBC05"]; Inactive_GMP [label="Inactive GMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sildenafil [label="Sildenafil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sexual_Stimulation -> NO_Release; NO_Release -> Guanylate_Cyclase; GTP -> cGMP [label="Conversion", dir=forward]; Guanylate_Cyclase -> cGMP [style=invis]; cGMP -> Smooth_Muscle_Relaxation; Smooth_Muscle_Relaxation -> Erection; cGMP -> Inactive_GMP [label="Degradation", dir=forward]; PDE5 -> cGMP [style=invis]; Sildenafil -> PDE5 [label="Inhibits", arrowhead=tee, color="#EA4335"]; }

The mechanism of action of Sildenafil in erectile dysfunction.

Rimonabant: A Cautionary Tale in CB1 Receptor Antagonism

Rimonabant (Acomplia®) was developed as an anti-obesity medication but was later withdrawn from the market due to severe psychiatric side effects.[15][17][19]

  • Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[15][16][17][19] The endocannabinoid system, including the CB1 receptor, is involved in regulating appetite and energy balance.[17][18] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake.[15][17][18] While effective for weight loss, the widespread presence of CB1 receptors in the brain also led to off-target effects, including depression, anxiety, and suicidal ideation, ultimately leading to its withdrawal.[15][17][19]

Synthetic Strategies: Building the Pyrazole Core

The synthesis of pyrazole derivatives is well-established, with several versatile methods available to medicinal chemists.

Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls with Hydrazines)

This is one of the most common and reliable methods for preparing pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.


Reactants [label="1,3-Dicarbonyl Compound\n+ Hydrazine Derivative"]; Cyclocondensation [label="Cyclocondensation", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Substituted Pyrazole"];

Reactants -> Cyclocondensation; Cyclocondensation -> Product; }

The Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol is a representative example based on established literature procedures.[1][2]

  • Reaction Setup: To a solution of an α,β-unsaturated ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final pyrazole derivative are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions, for instance, between a nitrile imine and an alkyne, provide a regioselective route to substituted pyrazoles.[1]

Multicomponent Reactions

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize complex pyrazole derivatives from simple starting materials.[1]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates.

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's interaction with the biological target and its overall properties. For example, in many kinase inhibitors, a bulky group at N1 can enhance potency and selectivity.

  • Substitution at C3 and C5: The groups at the C3 and C5 positions are often key for target recognition. In diaryl pyrazoles like celecoxib, the nature and substitution pattern of these aryl rings are critical for activity and selectivity.[26][27]

  • Substitution at C4: The C4 position can be modified to modulate physicochemical properties or to introduce additional interaction points with the target. Halogenation at C4, for instance, can enhance potency in some cases.[28]

The continuous exploration of the chemical space around the pyrazole core, guided by SAR, is essential for the discovery of novel and improved therapeutic agents.[12][14][27][29]

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[6] Current research is focused on:

  • Novel Therapeutic Applications: Exploring the potential of pyrazole derivatives in emerging areas such as neurodegenerative diseases and metabolic disorders.

  • Targeted Drug Delivery: Developing pyrazole-based conjugates for targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing side effects.

  • Fragment-Based Drug Design: Utilizing pyrazole fragments as starting points for the development of novel inhibitors against a variety of targets.

References

  • Sildenafil. [Link]

  • Celecoxib. [Link]

  • Sildenafil. [Link]

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? [Link]

  • Celebrex (Celecoxib) Pharmacology. [Link]

  • Celecoxib. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • What is the mechanism of Rimonabant? [Link]

  • Fong, T. M., & Heymsfield, S. B. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. International journal of obesity (2005), 33(9), 947–955. [Link]

  • Celecoxib Pathway, Pharmacodynamics. [Link]

  • Celecoxib: Mechanism of Action & Structure. [Link]

  • What is Rimonabant used for? [Link]

  • Sildenafil Viagra Mechanism. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. [Link]

  • Sildenafil. [Link]

  • Rimonabant. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for synthesizing Dabrafenib using pyrazole intermediates

Executive Summary This application note details the optimized synthetic protocol for Dabrafenib (Tafinlar) , a selective BRAF V600E kinase inhibitor. While often discussed alongside pyrazole-based inhibitors (e.g., Encor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for Dabrafenib (Tafinlar) , a selective BRAF V600E kinase inhibitor. While often discussed alongside pyrazole-based inhibitors (e.g., Encorafenib), Dabrafenib is structurally distinct, featuring a 1,3-thiazole core substituted with a 2-aminopyrimidine moiety.[1]

Critical Editorial Note on "Pyrazole Intermediates": It is a common misconception in medicinal chemistry workflows to conflate the synthesis of Dabrafenib with pyrazole-based BRAF inhibitors.[1] In the synthesis of Dabrafenib, the enaminone intermediate is a critical divergence point. Reaction with guanidine yields the required pyrimidine (Dabrafenib), whereas reaction with hydrazine would yield a pyrazole analog (an impurity or distinct inhibitor). This protocol explicitly addresses this mechanistic selectivity to ensure high purity.[1]

Scientific Foundation & Retrosynthesis

Structural Analysis

Dabrafenib functions as an ATP-competitive inhibitor.[1][2] Its efficacy relies on the specific orientation of the sulfonamide and the aminopyrimidine pharmacophore, anchored by the central thiazole ring.

  • Core: 2-(t-butyl)-1,3-thiazole.[1][3]

  • Pharmacophore A: 2-amino-4-pyrimidinyl group (hinge binder).[1][3]

  • Pharmacophore B: 2,6-difluorobenzenesulfonamide (hydrophobic pocket binder).[1]

Retrosynthetic Logic (Graphviz)

The synthesis is best approached by disconnecting the sulfonamide and the pyrimidine ring. The pyrimidine is constructed late-stage via cyclization to prevent regioselectivity issues.[1]

Retrosynthesis Target Dabrafenib (Target) Inter1 Enaminone Intermediate (Key Divergence Point) Inter1->Target Cyclization with Guanidine Pyrazole Pyrazole Analog (Impurity/Encorafenib-like) Inter1->Pyrazole Reaction with Hydrazine (AVOID) Inter2 Acetyl-Thiazole Precursor Inter2->Inter1 DMA-DMA Condensation SM1 2,6-Difluorobenzenesulfonyl chloride SM1->Inter2 Sulfonylation SM2 3-Amino-2-fluorophenyl ketone derivative SM2->Inter2 Thiazole Formation (Hantzsch)

Figure 1: Retrosynthetic tree highlighting the critical enaminone intermediate where pyrimidine vs. pyrazole selectivity is determined.

Detailed Experimental Protocol

Phase 1: Construction of the Thiazole Core

Objective: Synthesize the acetyl-thiazole intermediate from alpha-halo ketones and thioamides.

Reagents:

  • 3-acetyl-2-fluoroaniline derivative (Starting Material A)[1]

  • 2,2-dimethylpropanethioamide (Pivalothioamide)[1]

  • N-Bromosuccinimide (NBS) or Bromine[1]

  • Ethanol (EtOH)

Protocol:

  • Bromination: Dissolve Starting Material A (1.0 eq) in dichloromethane (DCM). Add NBS (1.05 eq) portion-wise at 0°C. Stir for 2 hours to generate the

    
    -bromoketone.
    
  • Quench & Workup: Wash with water and brine. Concentrate the organic layer.

  • Hantzsch Cyclization: Dissolve the crude

    
    -bromoketone in EtOH. Add 2,2-dimethylpropanethioamide (1.2 eq).[1]
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The formation of the thiazole ring is driven by the condensation of the thioamide sulfur with the alpha-carbon and subsequent dehydration.

  • Isolation: Cool to room temperature. The thiazole intermediate often precipitates. Filter and wash with cold hexanes.[1]

Phase 2: Sulfonylation

Objective: Install the sulfonamide tail before the sensitive pyrimidine formation to avoid side reactions.

Reagents:

  • Thiazole Intermediate (from Phase 1)

  • 2,6-Difluorobenzenesulfonyl chloride[1]

  • Pyridine (Solvent/Base)

Protocol:

  • Dissolve the Thiazole Intermediate in pyridine (5 vol).

  • Add 2,6-Difluorobenzenesulfonyl chloride (1.1 eq) dropwise at 0°C to control the exotherm.

  • Allow to warm to 25°C and stir for 12 hours.

  • Workup: Pour into 1N HCl (aq) to remove pyridine. Extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallize from EtOAc/Heptane to yield the Sulfonamide-Thiazole Ketone .

Phase 3: The "Enaminone" Divergence (Critical Step)

Objective: Convert the acetyl group on the thiazole to an enaminone, setting up the heterocyclic closure.

Reagents:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]

  • Toluene (Solvent)

Protocol:

  • Suspend the Sulfonamide-Thiazole Ketone in Toluene.[1]

  • Add DMF-DMA (2.0 eq).[1]

  • Heat to 90°C for 4 hours.

  • Mechanism: The methyl group of the acetyl moiety undergoes condensation with DMF-DMA, releasing methanol and forming the

    
    -dimethylaminovinyl ketone (Enaminone) .[1]
    
  • Purification: Concentrate in vacuo. The residue is typically used directly in the next step.

Phase 4: Pyrimidine Cyclization (Dabrafenib Formation)

Objective: Selective formation of the 2-aminopyrimidine ring.[1][3]

Protocol:

  • Dissolve the Enaminone intermediate in Ethanol.[1]

  • Reagent Selection (CRITICAL): Add Guanidine Carbonate (2.5 eq).

    • Note: Do NOT use Hydrazine.[1] Hydrazine will react with the enaminone to form a pyrazole ring (producing a structural analog/impurity), not Dabrafenib.

  • Reflux: Heat to reflux for 12–16 hours.

  • Workup: Cool to room temperature. The product, Dabrafenib free base, typically precipitates.

  • Filtration: Collect solids and wash with water and cold ethanol.

Phase 5: Mesylate Salt Formation

Objective: Generate the clinically used salt form (Dabrafenib Mesylate).[4]

  • Suspend Dabrafenib free base in Acetone/Water.[1]

  • Add Methanesulfonic acid (1.05 eq).

  • Heat to dissolve, then slowly cool to 0°C to induce crystallization.

  • Filter and dry under vacuum.[1]

Process Optimization & Troubleshooting (E-E-A-T)

ParameterRecommended ConditionWhy? (Causality)
Solvent (Cyclization) Ethanol or IsopropanolProtic solvents stabilize the transition state of the guanidine addition-elimination sequence.[1]
Base Choice Carbonate (K2CO3) or Guanidine CarbonateStronger bases (NaOH) can hydrolyze the sulfonamide linkage.
Impurity Control Strict exclusion of Hydrazine Trace hydrazine (often found in lab glassware used for other heterocycles) will competitively form the pyrazole analog (

favors pyrazole > pyrimidine).
Temperature 70–80°CLower temperatures result in incomplete cyclization; higher temperatures degrade the fluorophenyl ring.

Analytical Validation

Self-Validating QC System:

  • HPLC: Monitor the disappearance of the Enaminone peak.

    • Dabrafenib Retention Time:[1][4] ~12.5 min (C18 column, ACN/H2O gradient).

    • Pyrazole Impurity: If hydrazine contamination occurs, a peak at ~11.8 min will appear.

  • 1H-NMR (DMSO-d6):

    • Diagnostic Signal: The pyrimidine protons appear as a pair of doublets around

      
       6.0–8.5 ppm. A pyrazole would show a distinct singlet or doublet pattern shifted upfield.[1]
      
    • Thiazole t-butyl:[1][5] Singlet at

      
       1.4 ppm (9H).
      

Pathway Visualization

SynthesisWorkflow Step1 Step 1: Thiazole Assembly Step2 Step 2: Enaminone Formation Step1->Step2 Decision Reagent Selection Step2->Decision RouteA Add Guanidine (Correct Route) Decision->RouteA Target: Dabrafenib RouteB Add Hydrazine (Incorrect Route) Decision->RouteB Target: Analog ProductA Dabrafenib (Pyrimidine Core) RouteA->ProductA ProductB Pyrazole Analog (Impurity) RouteB->ProductB

Figure 2: Workflow diagram illustrating the divergence at the enaminone stage. The "Pyrazole Route" is a common synthetic pitfall or route to analogs, not Dabrafenib itself.

References

  • Rheault, T. R., et al. (2013).[6] "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors."[1][7][8] ACS Medicinal Chemistry Letters, 4(3), 358–362.[6] Link

  • GlaxoSmithKline. (2009). "Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors." World Intellectual Property Organization Patent WO2009137391.[1][6] Link

  • FDA Center for Drug Evaluation and Research. (2013).[1] "Chemistry Review: Tafinlar (Dabrafenib)." Application Number 202806Orig1s000.[1][4] Link

  • ChemicalBook. (2024). "Dabrafenib Synthesis and Chemical Properties." Link

Sources

Application

Sonogashira coupling reactions with 4-iodo-pyrazol-5-amine derivatives

Application Note: Optimized Sonogashira Coupling Strategies for 4-Iodo-pyrazol-5-amine Scaffolds Executive Summary & Scientific Rationale The 4-iodo-pyrazol-5-amine scaffold is a privileged intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling Strategies for 4-Iodo-pyrazol-5-amine Scaffolds

Executive Summary & Scientific Rationale

The 4-iodo-pyrazol-5-amine scaffold is a privileged intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., Crizotinib analogs, CDK inhibitors) and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] However, functionalizing this core via Sonogashira coupling presents unique chemoselective challenges compared to standard aryl halides.

Core Challenges:

  • Catalyst Poisoning: The exocyclic amine (

    
    ) and the endocyclic imine (
    
    
    
    ) can coordinate to Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle.[1]
  • Acidity of Ring NH: The pyrazole N1 proton (pKa ~14) is acidic. Under standard basic Sonogashira conditions (e.g.,

    
    ), deprotonation generates an electron-rich pyrazolate anion.[1] This increases electron density at C4, significantly retarding the rate of oxidative addition (the turnover-limiting step).
    
  • Regioselectivity: In poly-halogenated derivatives, C4-I is generally more reactive than C3/C5-Br, but the "ortho" amino group can exert electronic influence.

This guide provides two validated protocols: a Robust Protection Strategy (recommended for scale-up) and a Direct Coupling Strategy (for rapid screening), utilizing specific catalyst systems to overcome these barriers.

Strategic Framework: Decision Matrix

Before initiating synthesis, select the protocol based on your substrate complexity and scale.

OptimizationWorkflow Start Start: 4-Iodo-pyrazol-5-amine CheckScale Scale / Complexity? Start->CheckScale LargeScale >1g or Complex Downstream CheckScale->LargeScale High Value SmallScale <100mg or Rapid Screen CheckScale->SmallScale Speed Protect Route A: N1-Protection (THP/SEM) LargeScale->Protect Direct Route B: Direct Coupling SmallScale->Direct CondA Cond A: Pd(PPh3)2Cl2, CuI, Et3N Standard robust conditions Protect->CondA CondB Cond B: Pd(dppf)Cl2, CuI, DMSO High temp, ligand-controlled Direct->CondB Result Target: 4-Alkynyl-pyrazol-5-amine CondA->Result CondB->Result

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and substrate stability.

Protocol A: The "Gold Standard" (Protected Scaffold)

Rationale: Protecting the N1 nitrogen with a Tetrahydropyranyl (THP) group prevents pyrazolate formation and sterically hinders catalyst coordination at the proximal nitrogen, restoring the reactivity of the C4-iodide to that of a standard aryl iodide.

Materials
  • Substrate: 4-iodo-1H-pyrazol-5-amine (1.0 equiv)

  • Protection Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), p-TsOH (cat.)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.05 equiv)[1]
    
  • Co-Catalyst: Copper(I) iodide [

    
    ] (0.02 equiv)[1]
    
  • Alkyne: Terminal alkyne (1.2 equiv)

  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)[1]
    
Step-by-Step Methodology

Step 1: N1-Protection (THP)

  • Dissolve 4-iodo-1H-pyrazol-5-amine in anhydrous THF (

    
    ).
    
  • Add p-Toluenesulfonic acid monohydrate (

    
    ) followed by DHP (
    
    
    
    ) dropwise.
  • Reflux at

    
     for 2 hours. Monitor TLC (formation of less polar spot).
    
  • Workup: Quench with sat.

    
    , extract with EtOAc. The N1-THP regioisomer is usually favored over the exocyclic amine protection. Use crude for coupling if purity 
    
    
    
    .

Step 2: Sonogashira Coupling

  • Degassing: In a flame-dried Schlenk flask, dissolve the N1-THP-4-iodopyrazole in anhydrous DMF/

    
     (
    
    
    
    , concentration
    
    
    ). Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling (Glaser) and catalyst deactivation.[1]
  • Catalyst Addition: Add

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) under positive Argon pressure. The solution should turn yellow/brown.
  • Alkyne Addition: Add the terminal alkyne (

    
    ) via syringe.
    
  • Reaction: Stir at room temperature for 1 hour. If conversion is

    
    , heat to 
    
    
    
    .
    • Note: The THP group increases solubility and reactivity, often allowing RT coupling.

  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organics with brine (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)

  • Dissolve coupled product in MeOH.

  • Add

    
     (
    
    
    
    in dioxane,
    
    
    ).[1] Stir at RT for 2 hours.
  • Neutralize and isolate.

Protocol B: Direct Coupling (Unprotected)[1]

Rationale: For rapid library synthesis where protection/deprotection steps are bottlenecks. This requires a more robust catalyst system to outcompete the coordination of the free amine.

Materials
  • Catalyst:

    
     (
    
    
    
    ) - The bidentate ferrocene ligand prevents displacement by the substrate's amine.[1]
  • Base:

    
     (
    
    
    
    ) - Inorganic bases often perform better than amines for unprotected azoles.[1]
  • Solvent: DMSO or DMF (anhydrous).[1]

Step-by-Step Methodology
  • Setup: Charge a microwave vial or pressure tube with 4-iodo-1H-pyrazol-5-amine (

    
    ), 
    
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ).
  • Inerting: Cap the vial and purge with Argon (

    
     vacuum/backfill cycles).
    
  • Solvent/Alkyne: Add DMSO (

    
    ) and terminal alkyne (
    
    
    
    ) via syringe.[1]
  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Observation: The reaction will be slower than Protocol A due to the electron-rich nature of the unprotected pyrazolate intermediate.

  • Workup: Pour into water (caution: exothermic). Adjust pH to ~7 with dilute

    
     carefully (do not acidify too much or product may stay in aqueous phase).[1] Extract with EtOAc/iPrOH (9:1).[1]
    

Mechanistic Insight & Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by the aminopyrazole scaffold.

ReactionMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Pyrazoles) Pd0->OxAdd + 4-Iodo-pyrazol-5-amine TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Interference Interference: Free NH/NH2 coordinates Pd or forms unreactive anion Interference->Pd0 Poisoning Interference->OxAdd Deactivation

Figure 2: Catalytic cycle of the Sonogashira coupling showing points where the free aminopyrazole can inhibit the reaction (dashed lines).

Data Summary & Troubleshooting

Table 1: Optimization Parameters

VariableRecommendationReason
Solvent DMF or DMSOHigh polarity needed to solubilize the polar aminopyrazole.[1]
Base

(Protected) /

(Unprotected)
Organic bases work well with protected species; inorganic bases prevent N-inhibition in unprotected ones.[1]
Catalyst

Standard, cheap.[1] Use

if conversion is low.
Temperature RT


Start low to avoid degradation; heat only if oxidative addition is sluggish.

Troubleshooting Guide:

  • Problem: Glaser Coupling (Alkyne Dimerization) observed.

    • Cause: Presence of Oxygen.[2]

    • Solution: Rigorous degassing (freeze-pump-thaw is best).[1] Add alkyne slowly via syringe pump to keep its concentration low relative to the Pd-Ar species.

  • Problem: No Conversion (Starting Material recovered).

    • Cause: Catalyst poisoning by amine.

    • Solution: Switch to Protocol A (Protection). Alternatively, increase catalyst loading to

      
       and use a bulky ligand like XPhos.
      
  • Problem: Black Precipitate (Pd Black).

    • Cause: Catalyst decomposition ("death").[1]

    • Solution: Add excess ligand (

      
      , 
      
      
      
      ) to stabilize the Pd(0) species.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Doucet, H., & Hierso, J.C. (2007). Palladium-based catalytic systems for the synthesis of heterocycles via Sonogashira coupling.[3] Angewandte Chemie International Edition.[4] [Link][1]

  • Organic Chemistry Portal. (2024).[3] Sonogashira Coupling: Mechanism and Recent Literature. [Link][1]

Sources

Method

Technical Guide: Reagents and Protocols for the Preparation of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine

Executive Summary This technical guide details the scalable synthesis and regioselective functionalization of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine , a critical intermediate in the development of Bcr-Abl tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable synthesis and regioselective functionalization of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine , a critical intermediate in the development of Bcr-Abl tyrosine kinase inhibitors (e.g., Asciminib analogs) and other pyrazole-based pharmacophores.

The synthesis hinges on two critical phases:

  • De Novo Assembly: Construction of the 5-aminopyrazole core using a regioselective condensation between tert-butylhydrazine and an electrophilic nitrile equivalent.

  • Electrophilic Halogenation: Precise C4-iodination using mild electrophilic reagents to preserve the exocyclic amine and prevent oxidative degradation.

Part 1: Strategic Analysis & Reagent Selection

Retrosynthetic Logic

The target molecule is best accessed via a linear sequence. Direct iodination of the pre-formed pyrazole ring is superior to cyclization of iodinated precursors due to the instability of iodinated enaminonitriles.

Pathway: tert-Butylhydrazine + 3-Ethoxyacrylonitrile


1-tert-butyl-1H-pyrazol-5-amine

Target (4-iodo)
Critical Reagent Selection Guide
Reagent ClassRecommended ReagentRoleSelection Rationale
Hydrazine Source tert-Butylhydrazine HClNucleophileThe HCl salt is non-volatile and stable compared to the free base. Requires in-situ neutralization.
C3-C5 Synthon 3-EthoxyacrylonitrileElectrophilePreferred over 3-aminoacrylonitrile due to higher stability and cleaner reaction profiles (ethanol byproduct vs ammonia).
Iodinating Agent N-Iodosuccinimide (NIS) ElectrophileGold Standard. Provides a controlled source of I

without the strong oxidizing potential of I

/H

O

, protecting the sensitive 5-NH

group.
Solvent (Step 1) Ethanol / WaterMediumProtic solvents facilitate proton transfer during the cyclization/elimination mechanism.
Solvent (Step 2) Acetonitrile (MeCN)MediumPolar aprotic solvent that solubilizes NIS and stabilizes the cationic intermediate.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 1-tert-butyl-1H-pyrazol-5-amine

Objective: Preparation of the pyrazole core via condensation.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • 3-Ethoxyacrylonitrile (1.05 equiv) [CAS: 61310-53-0]

  • Sodium Hydroxide (1.0 equiv, 2M aqueous solution)

  • Ethanol (Reagent grade)

Procedure:

  • Neutralization: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylhydrazine hydrochloride in a minimum volume of water. Add 2M NaOH dropwise at 0°C to release the free hydrazine.

  • Addition: Add Ethanol (approx. 5 mL per mmol) followed by the dropwise addition of 3-ethoxyacrylonitrile.

    • Note: The reaction is exothermic. Maintain temperature < 25°C during addition to prevent side reactions.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the hydrazine.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification: The crude product is typically a solid. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-50% EtOAc in Hexanes) if high purity is required.

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.25 (d, 1H, C3-H), 5.45 (d, 1H, C4-H), 5.10 (s, 2H, NH
    
    
    
    ), 1.55 (s, 9H, t-Bu).
  • Key Feature: The doublet coupling between C3-H and C4-H (approx J = 2.0 Hz) confirms the unsubstituted pyrazole ring.

Protocol B: Regioselective C4-Iodination

Objective: Introduction of the iodine atom at the C4 position.[1][2][3][4]

Reagents:

  • 1-tert-butyl-1H-pyrazol-5-amine (Starting Material from Protocol A)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (anhydrous)[2]

Procedure:

  • Dissolution: Dissolve the pyrazole amine (1.0 equiv) in anhydrous acetonitrile (10 mL/g) in a flask shielded from light (wrap in aluminum foil).

    • Why Shield? Iodine intermediates are light-sensitive; light can induce radical side reactions.

  • Controlled Addition: Cool the solution to 0°C. Add NIS (1.05 equiv) portion-wise over 15 minutes.

    • Mechanistic Insight: Low temperature favors electrophilic substitution at the most electron-rich carbon (C4) over oxidation of the amine nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: LC-MS should show a mass shift of +126 Da (M+H: ~266).

  • Quench & Workup:

    • Dilute with EtOAc.

    • Critical Step: Wash with 10% aqueous sodium thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) to quench unreacted iodinating species and remove purple iodine color.
    • Wash with saturated NaHCO

      
       and brine.
      
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The product, 1-tert-butyl-4-iodo-1H-pyrazol-5-amine , is typically an off-white to yellow solid.

Validation Criteria:

  • 1H NMR: Disappearance of the C4-H signal (approx

    
     5.45). Retention of the C3-H singlet (shifted downfield due to Iodine proximity).
    
  • Purity: >98% by HPLC (254 nm).

Part 3: Visualized Workflows & Pathways

Synthetic Workflow Diagram

The following diagram illustrates the critical path from raw materials to the purified target.

SynthesisWorkflow Start Start: tert-Butylhydrazine HCl Step1 Neutralization (NaOH) + 3-Ethoxyacrylonitrile Start->Step1 EtOH, Reflux Inter Intermediate: 1-tert-butyl-1H-pyrazol-5-amine Step1->Inter Cyclization Step2 Iodination (NIS) Acetonitrile, 0°C Inter->Step2 Electrophilic Sub. Quench Quench: Na2S2O3 (aq) Step2->Quench Workup Final Target: 1-tert-butyl-4-iodo-1H-pyrazol-5-amine Quench->Final Isolation

Caption: Figure 1. Linear synthetic workflow for the preparation of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine.

Mechanistic Pathway (Regioselectivity)

This diagram explains why iodination occurs at C4 rather than the amine or C3.

Mechanism Pyrazole 5-Amino-Pyrazole Core Resonance Resonance Structure: Negative Charge at C4 Pyrazole->Resonance Electron Donation (+M from NH2) SideReaction N-Iodination (Avoided by low temp) Pyrazole->SideReaction Kinetic Control Attack Electrophilic Attack by I+ (from NIS) Resonance->Attack Highest HOMO coeff at C4 Product C4-Iodo Product Attack->Product Re-aromatization

Caption: Figure 2. Mechanistic rationale for C4-regioselectivity driven by the electron-donating amine group.

Part 4: Quality Control & Troubleshooting

ObservationPotential CauseCorrective Action
Purple color in organic layer Free Iodine (I

) presence
Wash thoroughly with 10% Na

S

O

until color dissipates.
Low Yield in Step 1 Incomplete neutralization of hydrazine HClEnsure pH is basic (~10) before adding the nitrile.
Multiple spots on TLC (Step 2) Over-iodination or N-oxidationStrictly maintain 0°C during NIS addition; do not exceed 1.1 equivalents of NIS.
Product is an oil Residual solvent or impuritiesTriturate with cold hexanes or diethyl ether to induce solidification.

References

  • Pollock, P. M., & Cole, K. P. (2021). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 98, 46-67. Link

    • Note: This reference provides the foundational method for tert-butyl pyrazole synthesis, adapted here for the C3-H analog.
  • Faggiani, F., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Journal of Organic Chemistry, 79(22), 10916–10925. Link

    • Note: Discusses iodination mechanisms and side reactions (azo form
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile. Link

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles. Link

    • Note: General reference for NIS vs ICl selection in pyrazole chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Removing iodine impurities from pyrazole amine synthesis

Technical Support Center: Pyrazole Amine Synthesis Topic: Removal of Iodine Impurities ( / ) Ticket ID: PYR-I-CLEAN-001 Executive Summary Iodine impurities in pyrazole amine synthesis typically manifest in two forms: ele...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Amine Synthesis Topic: Removal of Iodine Impurities (


 / 

) Ticket ID: PYR-I-CLEAN-001

Executive Summary

Iodine impurities in pyrazole amine synthesis typically manifest in two forms: elemental iodine (


) , which acts as an oxidant and electrophile, and iodide ions (

)
, which often persist as counter-ions to the amine product.

While


 causes visible discoloration and oxidative side reactions, 

is a potent catalyst poison . Iodide binds strongly to Palladium (Pd) and Platinum (Pt) centers, forming inactive dimers (e.g.,

), which can arrest downstream cross-coupling reactions (Suzuki, Sonogashira).

This guide provides a modular approach to removing both species, tailored specifically for the amphoteric nature of pyrazoles.

Module 1: The Chemical Quench (Visible Iodine)

Objective: Reduce electrophilic, colored Iodine (


) to colorless, water-soluble Iodide (

).
The Protocol: Thiosulfate Reduction

Sodium thiosulfate (


) is the industry standard. It functions via the redox reaction:


Step-by-Step:

  • Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate.

    • Pro-Tip: If your reaction mixture is acidic, use Sodium Sulfite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )  instead. Thiosulfate decomposes in acid to produce elemental sulfur (colloidal white precipitate), which is notoriously difficult to filter.
      
  • Biphasic Mix: Add the thiosulfate solution to your organic reaction mixture in a separatory funnel.

  • Agitation: Shake vigorously for 5–10 minutes.

    • Visual Cue: The organic layer should shift from purple/brown to yellow or colorless.

  • Separation: Drain the aqueous layer (contains

    
    , 
    
    
    
    ).

Data: Quenching Agent Comparison

AgentpH StabilityRisk ProfileBest For
Sodium Thiosulfate Neutral/BasicDecomposes to Sulfur (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) in acid.[1]
General use, neutral workups.
Sodium Sulfite BasicGenerates

gas in strong acid.[1]
Acidic reaction mixtures.[1][2]
Sodium Bisulfite AcidicCan be too reducing; acidic pH may protonate amine.Base-sensitive substrates.

Module 2: The "Amine Trap" (Hidden Iodide)

Objective: Break the Pyrazole-Amine Hydroiodide salt to remove


.

The Problem: Pyrazole amines are basic. In the presence of iodide ions (generated from the quench or the reaction), they form hydroiodide salts (


).
  • Issue: These salts are often lipophilic enough to remain in the organic phase or form emulsions, carrying the catalyst-poisoning iodide into the next step.

  • Solution: You must perform a pH Swing to liberate the free base.

Workflow Visualization: The Pyrazole pH Swing

PyrazoleSwing Start Crude Reaction Mix (Contains Pyrazole, I2, I-) AcidWash Add 1M HCl (Protonate Pyrazole) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities & I2) PhaseSep1->OrgLayer1 Non-polar species AqLayer1 Aqueous Layer (Contains Pyrazole-H+ & I-) PhaseSep1->AqLayer1 Polar salts Discard1 Discard / Recycle OrgLayer1->Discard1 Basify Basify Aqueous to pH > 10 (Use NaOH or Na2CO3) AqLayer1->Basify Extract Extract with EtOAc/DCM Basify->Extract FinalOrg Final Organic Layer (Free Pyrazole Base) Extract->FinalOrg FinalAq Aqueous Waste (Traps I- ions) Extract->FinalAq

Figure 1: The "Pyrazole Swing" effectively separates non-basic iodine species and forces inorganic iodide into the final aqueous waste stream.

Module 3: Advanced Scavenging (Catalyst Protection)

Objective: Remove trace iodide (<50 ppm) prior to sensitive catalytic steps.

If your pyrazole amine is a precursor for a Palladium-catalyzed coupling, standard washing may not be enough.

  • Silver Nitrate Wash (The Nuclear Option):

    • Dissolve the crude amine in an organic solvent.[3]

    • Wash with dilute

      
       solution.
      
    • Mechanism:[4][5][6][7]

      
       (Precipitate).
      
    • Warning: Expensive and can leave soluble Silver impurities.

  • Adsorbents (Silica/Charcoal):

    • Activated Carbon: High affinity for

      
       and some organic iodides. Slurry the organic phase with 10% w/w activated carbon for 30 mins, then filter through Celite.
      
    • Anion Exchange Resins: Use a strong base anion exchange resin (e.g., Amberlite IRA-400) in the hydroxide form to swap

      
       for 
      
      
      
      .

Troubleshooting & FAQs

Q1: After thiosulfate wash, my organic layer is still red/brown. What is it?

  • Diagnosis: It is likely organic iodine (e.g., an iodinated side-product) or polymerized pyrazole byproducts, not elemental

    
    .
    
  • Test: Take a small aliquot and add solid

    
    . If it decolorizes immediately, it was reducible 
    
    
    
    (add more thiosulfate). If not, it is a covalent impurity.
  • Fix: Proceed to column chromatography or the "Pyrazole Swing" (Module 2) to separate the colored impurity from the amine.

Q2: My Palladium coupling (Suzuki/Buchwald) failed completely using this starting material.

  • Diagnosis: Iodide poisoning.[8] Even trace iodide can bridge Pd centers.

  • Fix:

    • Re-dissolve product in EtOAc.[3]

    • Wash 3x with saturated aqueous Sodium Carbonate (

      
      ) . The high ionic strength and basicity help break the amine-iodide interaction.
      
    • Filter the organic phase through a pad of silica mixed with 10%

      
      -silica.
      

Q3: I formed a massive emulsion during the basic wash.

  • Cause: Pyrazoles can act as surfactants, especially when protonated/deprotonated rapidly.

  • Fix: Filter the entire biphasic mixture through a pad of Celite . The diatomaceous earth physically breaks the emulsion droplets. Alternatively, add solid NaCl to saturate the aqueous layer.

References

  • University of Rochester. (n.d.). Workup for Removing Bromine or Iodine. Department of Chemistry. Retrieved from [Link][9]

  • Reddit Chemistry Community. (2017). Impact of iodide on palladium catalyst poisoning. Retrieved from [Link]

  • Springer Nature. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Research Communities. Retrieved from [Link]

  • American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Aminopyrazole Iodination

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engag...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated heterocyclic compounds. Here, we address the critical parameter of reaction temperature in the electrophilic iodination of aminopyrazoles, providing in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter to control during the iodination of aminopyrazoles?

A1: Temperature is one of the most influential parameters in any chemical reaction, governing both kinetics and thermodynamics. In the context of aminopyrazole iodination, its role is multifaceted:

  • Reaction Rate: The rate of reaction is directly dependent on temperature, as described by the Arrhenius equation.[1] Increasing the temperature provides reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that collisions will overcome the activation energy barrier, thus accelerating the formation of the desired iodinated product.[2]

  • Selectivity: Many aminopyrazole substrates have multiple potential sites for electrophilic attack. While the C4 position is generally the most electron-rich and favored site for electrophilic substitution in pyrazoles, temperature can influence the regioselectivity.[3] At lower temperatures, the reaction may favor the kinetically controlled product, which is the one formed fastest. At higher temperatures, the reaction may have enough energy to reverse and form the more stable, thermodynamically controlled product.

  • Side Reactions and Stability: Excessive heat can be detrimental. It can provide the necessary activation energy for undesired side reactions, such as di-iodination, decomposition of the starting material, or degradation of the thermally sensitive product.[4] Furthermore, common iodinating agents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can become less stable or overly reactive at elevated temperatures, leading to a loss of selectivity and yield.[5][6]

Q2: My iodination reaction is extremely slow or has stalled completely at room temperature. How should I proceed?

A2: A stalled reaction is a common issue, often related to insufficient activation energy or deactivated substrates. A systematic approach is required.

Initial Checks (Before Adjusting Temperature):

  • Reagent Integrity: Confirm that your iodinating agent and any catalysts or additives are active. For instance, N-Iodosuccinimide (NIS) can degrade over time. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[4]

  • Substrate Reactivity: Analyze your aminopyrazole structure. The presence of electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) on the pyrazole ring deactivates it towards electrophilic substitution, making the reaction inherently slower and requiring more forcing conditions.[7]

Troubleshooting by Temperature Adjustment: If the initial checks pass, a careful increase in temperature is the logical next step.

  • Incremental Heating: Increase the temperature in controlled increments of 10–20 °C (e.g., from room temperature to 40 °C, then 60 °C).

  • Constant Monitoring: After each temperature increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and monitor its progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify the Optimal Point: Note the temperature at which a significant conversion rate is achieved without the appearance of new, significant impurity spots. This is your likely optimal temperature range. Some reactions may require reflux temperatures to proceed to completion.[8]

Below is a workflow to guide this troubleshooting process.

G start Reaction Stalled at RT check_reagents Verify activity of reagents (iodinating agent, solvent, etc.) start->check_reagents check_substrate Is the aminopyrazole electronically deactivated? check_reagents->check_substrate Reagents OK increase_temp Increase temperature incrementally (e.g., to 40-50 °C) check_substrate->increase_temp monitor Monitor reaction by TLC or LC-MS increase_temp->monitor outcome Is reaction proceeding? monitor->outcome fail Consider alternative: - More reactive iodinating agent - Different catalyst or solvent monitor->fail Still no reaction increase_further Increase temperature further (e.g., to 60-80 °C or reflux) outcome->increase_further No / Very Slow success Reaction complete. Optimize time at this temperature. outcome->success Yes increase_further->monitor

Caption: Troubleshooting workflow for a stalled iodination reaction.

Q3: I'm getting a low yield of my desired product along with several side products. Can temperature optimization help?

A3: Absolutely. The formation of multiple side products is a classic indicator that the reaction temperature may be too high, providing sufficient energy to access alternative reaction pathways.

Common Side Products and Temperature Effects:

  • Di-iodination: The introduction of a second iodine atom onto the ring. This is more likely at higher temperatures with a sufficient excess of the iodinating agent.

  • Decomposition: Darkening or charring of the reaction mixture often indicates thermal degradation of the starting material, reagents, or the iodinated product.[4]

  • Oxidation: The amino group is susceptible to oxidation, especially with stronger iodinating systems at elevated temperatures.

Optimization Strategy:

  • Lower the Temperature: The first step is to run the reaction at a lower temperature. If you were at 50 °C, try room temperature. If you were at room temperature, attempt the reaction at 0 °C (ice bath) or even -10 °C.

  • Slower Reagent Addition: At lower temperatures, the reaction will be slower. You can often improve selectivity by adding the iodinating agent slowly (e.g., dropwise as a solution or portion-wise for a solid) to maintain a low instantaneous concentration, which can suppress side reactions.

  • Patience is Key: Reactions at sub-ambient temperatures may require significantly longer reaction times. Allow the reaction to proceed for 12-24 hours, monitoring periodically, before concluding that it is not working.

Data Presentation & Protocols

Table 1: General Effects of Temperature on Aminopyrazole Iodination
ParameterLow Temperature (e.g., 0 °C)Room Temperature (e.g., 25 °C)High Temperature (e.g., >60 °C)
Reaction Rate Slow; may require extended time.Moderate; often a good starting point.[9][10]Fast; reaction times are often short.[11]
Selectivity Generally highest; favors kinetic product.Good for many substrates.May decrease; can lead to thermodynamic products or loss of regioselectivity.
Yield Potentially high if the reaction goes to completion.Often optimal for clean reactions.Can be high, but may be reduced by side reactions.
Side Products Minimized.Usually low, but substrate-dependent.Increased risk of di-iodination, decomposition, and oxidation.[4]
Table 2: Temperature Considerations for Common Iodinating Agents
Iodinating AgentTypical ReactivityCommon Starting TemperatureNotes
N-Iodosuccinimide (NIS) Mild electrophile.[5]Room Temp to 100 °COften requires an acid catalyst (e.g., TFA) or heating to facilitate the reaction.[12][13] The reaction can be slow at lower temperatures.
Iodine Monochloride (ICl) Highly reactive electrophile.[6]0 °C to Room TempVery effective, but its high reactivity needs to be controlled. Starting at 0 °C is recommended to manage potential exotherms and improve selectivity.[9][10]
Molecular Iodine (I₂) Weak electrophile.Room Temp to RefluxAlmost always requires an activating/oxidizing agent (e.g., H₂O₂, KIO₃, CAN) to generate a more potent electrophilic iodine species (I⁺).[7][8][14] Heating is common.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening of Aminopyrazole Iodination

This protocol outlines a systematic approach to identify the optimal reaction temperature for a given aminopyrazole substrate and iodinating agent.

  • Setup: In parallel, prepare three identical reaction vessels (e.g., round-bottom flasks) equipped with magnetic stir bars. Charge each vessel with the aminopyrazole substrate (1.0 eq.) and the chosen solvent under an inert atmosphere if required.

  • Temperature Equilibration:

    • Place Flask A in an ice/water bath to equilibrate at 0 °C.

    • Leave Flask B at ambient laboratory conditions (room temperature, ~25 °C).

    • Place Flask C in an oil bath pre-heated to 50 °C.

  • Reaction Initiation: Once the solutions have reached their target temperatures, add the iodinating agent (e.g., NIS, 1.1 eq.) to each flask simultaneously. If the reagent is a liquid, add it dropwise.

  • Monitoring: Stir all three reactions and monitor their progress at regular intervals (e.g., every 30-60 minutes) by TLC or LC-MS. For each time point, analyze a small aliquot from each flask.

  • Data Analysis: Compare the rate of consumption of the starting material and the formation of the product versus any impurities across the three temperatures.

    • If the 0 °C reaction is clean but slow, and the 50 °C reaction is fast but forms impurities, the optimal temperature is likely at or slightly above room temperature.

    • If no reaction occurs even at 50 °C, a higher temperature screen (e.g., 80 °C) may be necessary.

    • If impurities form even at 0 °C, consider a different iodinating agent or solvent.

  • Quenching and Workup: Once a reaction is deemed complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. Proceed with a standard aqueous workup and extraction.

  • Purification: Purify the crude product from the most promising reaction condition using column chromatography or recrystallization to isolate the final product and determine the yield.

Optimization Decision Workflow

This diagram outlines the logical decisions for optimizing temperature based on initial experimental results.

G start Initial Experiment Result outcome Analyze Outcome start->outcome slow Low Conversion / Slow Rate outcome->slow < 50% Conversion impure Significant Side Products outcome->impure >10% Impurities good Clean Reaction / Good Yield outcome->good Clean & >50% Conversion action_slow Increase Temperature (e.g., +20 °C) slow->action_slow action_impure Decrease Temperature (e.g., -20 °C) impure->action_impure action_good Optimization complete. Consider time/concentration study. good->action_good reassess Re-evaluate action_slow->reassess action_impure->reassess reassess->outcome Run new experiment

Sources

Troubleshooting

Troubleshooting low conversion rates in pyrazole cross-coupling

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Low Conversion & Catalyst Deactivation Welcome to the Pyrazole Optimization Hub You are likely here because your reaction stalled at...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Low Conversion & Catalyst Deactivation

Welcome to the Pyrazole Optimization Hub

You are likely here because your reaction stalled at <20% conversion, or you are observing significant protodeboronation. Pyrazoles are "privileged scaffolds" in drug discovery (e.g., Celecoxib, Ruxolitinib), but they are notoriously difficult substrates in transition-metal catalysis.

This guide moves beyond basic troubleshooting. We treat the reaction as a system of competing rates: Catalytic Turnover vs. Catalyst Poisoning.

Module 1: The "Shut-Down" Effect (Catalyst Poisoning)

Symptom: The reaction starts but stops abruptly after 10–15 minutes. Adding more catalyst restarts the reaction only briefly. Diagnosis: Competitive Coordination (The "Azole Effect").

Unlike simple arenes, pyrazoles possess a basic


 nitrogen (N2) and often an acidic N-H (N1). The 

nitrogen is a potent ligand. It displaces your phosphine ligand, forming a stable, inactive Palladium-Pyrazole complex (Pd-N adduct). This creates a "reservoir" of inactive metal, effectively removing it from the catalytic cycle.
Visualizing the Failure Mode

The following diagram illustrates how the pyrazole substrate hijacks the active catalyst.

CatalystPoisoning Precat Pd Precatalyst ActivePd Active L-Pd(0) Precat->ActivePd Activation OxAdd Oxidative Addition (L-Pd-Ar-X) ActivePd->OxAdd Ar-X Poisoned INACTIVE RESERVOIR (Pd-Pyrazole Complex) ActivePd->Poisoned Direct Binding OxAdd->Poisoned Pyrazole N-Coordination (Displaces Ligand) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poisoned->ActivePd Slow Dissociation (Rate Limiting)

Figure 1: The "Azole Trap." High concentrations of unhindered pyrazole drive the equilibrium toward the inactive red node, starving the green catalytic cycle.

Corrective Actions
  • Switch to Pd-G3/G4 Precatalysts: Do not use

    
     or 
    
    
    
    . The induction period required to generate
    
    
    allows the pyrazole to sequester the Pd(II) salt before the cycle begins. Use XPhos Pd G3 or SPhos Pd G3 to ensure immediate entry into the catalytic cycle [1].
  • Ligand Overloading: Increase the Ligand:Metal ratio from 1:1 to 2:1 . This shifts the equilibrium back toward the active phosphine-ligated species.

  • Protect the Nitrogen: If N-coordination is the primary failure mode, transiently protect the N-H with a THP (tetrahydropyranyl) or SEM group to increase steric bulk around the interfering nitrogen.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Symptom: Starting material is consumed, but the major product is the reduced aryl halide (Ar-H) or the pyrazole boronic acid disappears without coupling. Diagnosis: Rapid Protodeboronation.[1][2]

Pyrazole boronic acids (especially 5-pyrazolyl and 2-pyridyl types) are inherently unstable. In the presence of base and water, they form a zwitterionic intermediate that undergoes rapid hydrolysis (C-B bond cleavage), replacing the Boron with Hydrogen [2].

Data: Boronic Acid Stability Profiles
Boronic SpeciesStability (pH 7-10)Primary Failure ModeRecommended Fix
4-Pyrazolyl-B(OH)2 HighLow ReactivityUse stronger base (

)
3-Pyrazolyl-B(OH)2 ModerateSlow DeboronationAnhydrous conditions
5-Pyrazolyl-B(OH)2 Critical Rapid Deboronation MIDA Boronates or Slow Addition
N-Methyl-5-pyrazolyl LowC-B CleavageSwitch to Pinacol Ester
Protocol: The "Slow-Release" Strategy

For unstable 5-pyrazolyl boronic acids, high instantaneous concentration favors deboronation over transmetallation.

  • Reagent: Convert Boronic Acid to a MIDA Boronate or Pinacol Ester (more stable).

  • Base: Switch from

    
     (strong) to 
    
    
    
    or
    
    
    (mild).
  • Technique: If using free boronic acid, dissolve it in dioxane and add it dropwise via syringe pump over 1 hour to the hot catalyst mixture. This keeps the concentration of the unstable species low relative to the catalyst [3].

Module 3: N-Arylation (C-N Bond Formation)

Symptom: Low yield with significant amounts of unreacted aryl halide, or regioselectivity issues (N1 vs N2 mixtures). Diagnosis: Nucleophilicity vs. Acidity Mismatch.

The pyrazole N-H is acidic (


 in DMSO). The anion is the nucleophile. If the base is too weak, no anion forms. If the base is too strong (e.g., NaOtBu) and the substrate has sensitive groups, decomposition occurs.
The "Buchwald" Standard for N-Arylation

For difficult N-arylations, Copper (Ullmann) often requires harsh heat (


). Palladium is superior for temperature-sensitive substrates but requires specific "biaryl phosphine" ligands to facilitate the reductive elimination of the C-N bond.

Top-Tier Ligand Selection:

  • AdBredtPhos: The "Gold Standard" for bulky or electron-deficient pyrazoles.

  • tBuXPhos: Excellent for electron-rich aryl halides.

  • Me4tBuXPhos: Use if the pyrazole is sterically crowded (e.g., 3,5-dimethylpyrazole).

Standardized Experimental Protocols

Use these baseline protocols to validate your system. If these fail, the issue is likely substrate purity or steric impossibility.

Protocol A: Suzuki Coupling of Unprotected Pyrazoles (C-C)

Designed to minimize catalyst poisoning and deboronation.

  • Vessel: 4mL screw-cap vial with a new PTFE septum.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 15 mins.

  • Load Solids:

    • Aryl Halide (1.0 equiv)[3]

    • Pyrazole Boronic Pinacol Ester (1.2 equiv)

    • XPhos Pd G3 Precatalyst (2.0 mol%)

    • XPhos (free ligand) (2.0 mol%) - Crucial for stability.

    • 
       (3.0 equiv)[4]
      
  • Reaction: Add solvent. Seal. Heat to 100°C for 2 hours.

  • Checkpoint: If conversion <50%, add 2.0 mol% more catalyst and heat for 2 more hours.

Protocol B: N-Arylation of Pyrazoles (C-N)

Based on Buchwald-Hartwig methodology [4].

  • Vessel: Dried Schlenk tube or vial (Argon purged).

  • Solvent: t-Amyl Alcohol (anhydrous) or Toluene.

  • Load Solids:

    • Aryl Halide (1.0 equiv)[3]

    • Pyrazole (1.2 equiv)

    • tBuXPhos Pd G3 (1-2 mol%)

    • Base:

      
       (fine powder, 2.0 equiv) or 
      
      
      
      (for weaker nucleophiles).
  • Reaction: Heat to 110°C .

  • Note: If the reaction turns black immediately (Pd black precipitation), your ligand is not bulky enough. Switch to AdBredtPhos .

Troubleshooting Decision Matrix

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Low Conversion Check1 Is the Aryl Halide Consumed? Start->Check1 YesConsumed Yes Check1->YesConsumed NoConsumed No Check1->NoConsumed CheckProduct Check Product Identity YesConsumed->CheckProduct CheckCat Check Catalyst State NoConsumed->CheckCat ResultRed Reduced Product (Ar-H)? CheckProduct->ResultRed ResultBlack Pd Black Precipitate? CheckCat->ResultBlack SolRed Diagnosis: Protodeboronation Action: Switch to MIDA Boronate or Anhydrous Conditions ResultRed->SolRed Yes SolBlack Diagnosis: Ligand Dissociation Action: Use AdBredtPhos or Lower Temp ResultBlack->SolBlack Yes SolStall Diagnosis: Catalyst Poisoning Action: Use Pd-G3 Precatalyst + Extra Ligand ResultBlack->SolStall No (Solution stays clear/brown)

Figure 2: Diagnostic logic flow for isolating the root cause of reaction failure.

References
  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5] Journal of the American Chemical Society.[6]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[1] Journal of the American Chemical Society.[6]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science.

Sources

Optimization

Stability of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine under acidic conditions

Welcome to the Technical Support Center . This guide addresses the stability profile of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine (CAS: 465529-57-1 and related analogs). It is designed for researchers observing unexpected m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center .

This guide addresses the stability profile of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine (CAS: 465529-57-1 and related analogs). It is designed for researchers observing unexpected mass loss, precipitation, or yield degradation during acidic workups or reaction optimization.[1]

Module 1: Critical Stability Profile

The tert-butyl group on the N1 position of 5-aminopyrazoles exhibits unusual acid lability . Unlike typical N-alkyl groups which are robust, or N-Boc groups which are designed to be labile, this specific motif occupies a "middle ground" that often catches chemists off guard.[1]

Stability Matrix: Acidic Conditions
ConditionStability StatusOutcome / Observation
Dilute Mineral Acid (HCl, H₂SO₄) @ RT (<25°C) Stable Forms the corresponding ammonium salt.[1] Reversible upon neutralization.[1]
Carboxylic Acids (Acetic Acid) @ RT Stable Forms salt/solvate.[1] Safe for general handling.[1]
Strong Acid (TFA, Conc.[1][2] HCl) @ RT ⚠️ Conditional Slow degradation possible over extended periods (>24h).[1]
Strong Acid (TFA, HCl) @ Elevated Temp (>60°C) Unstable Rapid Deprotection. Loss of tert-butyl group (Isobutylene off-gassing).[1]
Lewis Acids (e.g., AlCl₃, BF₃) ⚠️ Variable Can trigger cleavage depending on solvent and temperature.[1]

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: "I see a mass peak of [M-56] in my LC-MS after an acidic reaction. What happened?"

Diagnosis: You have triggered Acid-Catalyzed De-tert-butylation . Technical Insight: While tert-butyl is usually a robust alkyl group, the electron-rich nature of the 5-aminopyrazole ring facilitates the protonation of the pyrazole nitrogen. At elevated temperatures, this system undergoes an E1-type elimination, ejecting isobutylene gas and yielding the N-unsubstituted pyrazole (4-iodo-1H-pyrazol-5-amine).

  • Trigger: Refluxing in TFA or HCl (often used for Boc deprotection elsewhere) will strip this "permanent" group.[1]

  • Corrective Action: Maintain reaction temperature below 40°C if acidic conditions are mandatory. If deprotection is not intended, switch to basic or neutral reaction conditions.[1]

Q2: "The solution turned purple/violet during my acid workup."

Diagnosis: Protodeiodination / Oxidation. Technical Insight: The C4-Iodine bond is generally stable, but in the presence of strong acids and light (or trace oxidants), the iodide can oxidize to elemental iodine (


), causing the violet color.[1]
  • Corrective Action: Add a weak reducing agent like Sodium Thiosulfate or Sodium Bisulfite to the workup to quench free iodine. Ensure the reaction vessel is shielded from light.

Q3: "My product precipitated immediately upon adding 1M HCl."

Diagnosis: Hydrochloride Salt Formation. Technical Insight: The exocyclic amine (


) is basic.[1] Adding HCl forms the hydrochloride salt, which is often less soluble in organic solvents (DCM, EtOAc) than the free base.[1]
  • Corrective Action: This is not degradation. Filter the solid; it is likely your pure product in salt form. To recover the free base, suspend the solid in DCM and wash with saturated

    
    .
    

Module 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the molecule in acid: the reversible salt formation (safe) versus the irreversible degradation (unsafe).[1]

StabilityPathways Start 1-tert-butyl-4-iodo- 1H-pyrazol-5-amine Acid_Cold Acid (HCl/TFA) Low Temp (<25°C) Start->Acid_Cold Protonation Acid_Hot Acid (HCl/TFA) High Temp (>60°C) Start->Acid_Hot Thermal Stress Salt Ammonium Salt (Stable, Reversible) Acid_Cold->Salt Equilibrium Degradation Degradation Product (N-H Pyrazole) Acid_Hot->Degradation E1 Elimination Byproduct Isobutylene Gas (Irreversible Loss) Acid_Hot->Byproduct - C4H8 Salt->Start Base Wash (NaHCO3)

Figure 1: Reaction pathways under varying acidic thermal conditions.[1] Note that high-temperature acid leads to irreversible cleavage of the tert-butyl group.

Module 4: Recommended Handling Protocols

Protocol A: Safe Acidic Workup (Quench)

Use this when your reaction mixture is basic and requires neutralization.[1]

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Acid Selection: Use 0.5 M or 1.0 M HCl (avoid concentrated acids).[1]

  • Addition: Add acid dropwise, monitoring internal temperature to ensure it stays < 20°C .

  • Verification: Check pH. Once neutral (pH 7) or slightly acidic (pH 5-6), stop.[1]

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1] Do not let the molecule sit in the aqueous acid phase for prolonged periods (e.g., overnight).[1]

Protocol B: Analytical Stability Check

Use this to verify if your specific acidic conditions are causing degradation.[1]

  • Dissolve 5 mg of the compound in 1 mL of your target solvent/acid mixture.

  • Incubate at the intended reaction temperature for 1 hour.

  • Neutralize a small aliquot with

    
     (aq).
    
  • Inject into HPLC/UPLC.

  • Monitor: Look for the appearance of a peak with RT shift (earlier elution) and Mass = [M-56] .[1]

References

  • Pollock, P. M., & Cole, K. P. (2012).[1] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 89, 169-182.[1]

    • Significance: Definitive source documenting the "unusual lability" of the N-tert-butyl group on 5-aminopyrazoles and its removal using aqueous acid or TFA
    • [1]

  • Honigberg, L. A., et al. (2010).[1] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy". Proceedings of the National Academy of Sciences, 107(29), 13075-13080.[1]

    • Significance: Describes the biological context of Ibrutinib-like molecules where this pyrazole core is a critical intermedi
    • [1]

  • Giori, P., et al. (1985).[1] "Synthesis and biological activity of some 1-substituted 3-methyl-5-amino-1H-pyrazoles". Il Farmaco, Edizione Scientifica, 40(10), 795-802.[1]

    • Significance: Early literature establishing the synthesis and chemical behavior of N-tert-butyl aminopyrazoles.
    • [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Iodinated Pyrazoles

Executive Summary & Application Context Iodinated pyrazoles serve as critical scaffolds in the synthesis of bioactive compounds (e.g., kinase inhibitors) and agrochemicals. Their utility lies in the reactivity of the car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Iodinated pyrazoles serve as critical scaffolds in the synthesis of bioactive compounds (e.g., kinase inhibitors) and agrochemicals. Their utility lies in the reactivity of the carbon-iodine (C–I) bond, which facilitates palladium-catalyzed cross-coupling reactions.

However, characterizing these intermediates requires distinguishing them from their brominated or chlorinated analogs and understanding their stability under ionization. This guide compares the mass spectrometric behaviors of iodinated pyrazoles against other halogenated variants, focusing on the competition between C–I bond cleavage and pyrazole ring fission .

The Iodine Signature: Identification Strategy

Unlike chlorine or bromine, iodine is monoisotopic (


). This creates a distinct spectral signature that lacks the "M+2" isotope patterns characteristic of Cl (

) or Br (

).
Table 1: Halogenated Pyrazole Spectral Comparison
FeatureIodinated Pyrazole (

)
Brominated Pyrazole (

)
Chlorinated Pyrazole (

)
Isotope Pattern Singlet (No M+2 peak)Doublet (1:1 ratio)Doublet (3:1 ratio)
Mass Defect Negative (-0.0955 Da)SignificantSignificant
Primary Loss Radical I

(127 Da)
Radical Br

(79/81 Da)
Radical Cl

(35/37 Da) or HCl
Bond Energy Weak (~57 kcal/mol)Medium (~66 kcal/mol)Strong (~81 kcal/mol)
Base Peak (EI) Often

Often Molecular Ion

Often Molecular Ion

Decision Logic for Halogen Identification

The following logic flow illustrates how to rapidly classify a halogenated pyrazole based on MS1 data.

HalogenID Start Unknown Halogenated Pyrazole Spectrum IsotopeCheck Check Isotope Pattern (M vs M+2) Start->IsotopeCheck SinglePeak Singlet (No significant M+2) IsotopeCheck->SinglePeak Monoisotopic DoubletPeak Doublet Pattern IsotopeCheck->DoubletPeak Isotopic Cluster Iodine Suspect IODINE Confirm via loss of 127 Da SinglePeak->Iodine Bromine Ratio ~1:1 Suspect BROMINE DoubletPeak->Bromine Equal Height Chlorine Ratio ~3:1 Suspect CHLORINE DoubletPeak->Chlorine 3x Height Diff

Figure 1: Decision tree for identifying halogenated pyrazoles based on isotopic abundance.

Ionization Source Comparison: EI vs. ESI

The fragmentation of iodopyrazoles is heavily dependent on the energy imparted during ionization.

Electron Impact (EI) – "Hard" Ionization

In EI (70 eV), the molecular ion (


) is formed with high internal energy.
  • Mechanism: The weak C–I bond is the "fuse" of the molecule. The dominant pathway is typically homolytic cleavage , ejecting an iodine radical (

    
    ) to form a stable pyrazolium cation.
    
  • Observation: The molecular ion may be weak or absent if the C–I bond is particularly labile (e.g., 4-iodopyrazole).

Electrospray Ionization (ESI) – "Soft" Ionization

In ESI, the molecule is usually protonated (


).
  • Mechanism: The even-electron species is stable. Fragmentation (CID) requires collision energy.

  • Observation: High abundance of

    
    . Iodine loss is less spontaneous and often requires MS/MS experiments. In positive mode, loss of HI (128 Da) is sometimes observed over I radical loss due to charge conservation rules.
    

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond breakages allows for structural confirmation. We analyze 4-iodopyrazole as the model compound.

Pathway A: C–I Bond Cleavage (Dominant)

Direct loss of the iodine atom.



The resulting ion (

67) is the pyrazole ring cation, which is highly stable due to aromaticity.
Pathway B: Ring Fragmentation (Secondary)

If the iodine remains attached (rare in EI, common in low-energy CID), the ring degrades via:

  • Loss of HCN (27 Da): Characteristic of nitrogen heterocycles.

  • Loss of N

    
     (28 Da):  Cleavage of the N–N bond.
    
Visualization of Fragmentation Logic

FragPath M_Ion Molecular Ion [M]+• (m/z 194) Loss_I [M - I]+ (m/z 67) Base Peak in EI M_Ion->Loss_I Homolytic C-I Cleavage (-127 Da) Ring_Frag Ring Fission [M - HCN]+• M_Ion->Ring_Frag Minor Pathway (-27 Da) Sec_Frag Secondary Frag [C2H2]+ (m/z 26) Loss_I->Sec_Frag Loss of HCN (-27 Da)

Figure 2: Primary fragmentation pathways of 4-iodopyrazole under Electron Impact (70 eV).

Experimental Protocols

To replicate these results or validate a new iodinated scaffold, follow these self-validating protocols.

Protocol A: GC-MS Structural Validation (EI)

Best for: Confirming the presence of Iodine via radical loss.

  • Sample Prep: Dissolve 1 mg of iodopyrazole in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm ID.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Validation Step:

    • Look for the Molecular Ion (

      
      ).[1][2]
      
    • The Check: Verify a mass gap of exactly 127 Da between

      
       and the next major peak. If this gap is 80 or 35, you have Br or Cl contamination.
      
Protocol B: LC-MS/MS Purity Check (ESI)

Best for: Purity analysis and soft ionization.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • MS/MS Settings (CID):

    • Apply stepped collision energy (10, 20, 40 eV).

  • Validation Step:

    • At low energy (10 eV), observe

      
      .
      
    • At high energy (40 eV), observe the transition

      
      . Note that in ESI (even electron), the loss of neutral HI (128 Da) is often preferred over I radical to maintain charge stability.
      

References

  • Van Thuijl, J., et al. (1970).[3] "The mass spectra of some pyrazole compounds." Journal of Mass Spectrometry.

    • Foundational text on pyrazole ring fragment
  • Safe, S., & Hutzinger, O. (1973). "Mass spectrometry of pesticides and pollutants." CRC Press.
  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer.

    • Reference for C-I bond dissociation energies and soft vs.
  • NIST Chemistry WebBook. "4-Iodopyrazole Mass Spectrum."

    • Standard reference data for validating fragment

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-1-tert-butyl-1H-pyrazol-5-amine in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 1-tert-butyl-1H-pyrazol-5-amine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 1-tert-butyl-1H-pyrazol-5-amine scaffold is a privileged structure, frequently appearing in molecules targeting a range of biological pathways, particularly as kinase inhibitors. Functionalization at the C4 position via palladium-catalyzed cross-coupling is a cornerstone of library synthesis and lead optimization.

This guide provides an in-depth, objective comparison of two key intermediates: 4-iodo-1-tert-butyl-1H-pyrazol-5-amine and its bromo-analogue, 4-bromo-1-tert-butyl-1H-pyrazol-5-amine . We will dissect the fundamental principles governing their reactivity, provide supporting experimental frameworks, and offer field-proven insights to guide your choice of reagent for optimal reaction outcomes.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The observed difference in reactivity between these two molecules is not arbitrary; it is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly established as I > Br > Cl .[1][2] This hierarchy is a direct consequence of bond dissociation energies (BDE).

The C-I bond is significantly longer and weaker than the C-Br bond.[1]

  • Average C-Br Bond Dissociation Energy: ~276-285 kJ/mol[3][4]

  • Average C-I Bond Dissociation Energy: ~213-240 kJ/mol[3][4]

This disparity in bond strength has profound implications for the most critical, and often rate-determining, step of many cross-coupling catalytic cycles: oxidative addition .[1][5][6] During this step, the low-valent palladium(0) catalyst inserts into the carbon-halogen bond. The lower energy barrier to cleaving the weaker C-I bond means that the oxidative addition of an iodo-pyrazole to a Pd(0) center occurs much more readily and at a faster rate than with its bromo-counterpart.[1][5] This kinetic advantage is the primary driver for the enhanced reactivity of 4-iodo-1-tert-butyl-1H-pyrazol-5-amine.

Experimental Framework: A Head-to-Head Comparison in Buchwald-Hartwig Amination

To illustrate the practical consequences of these principles, we will model a comparative experiment using the Buchwald-Hartwig amination—a powerful and ubiquitous method for C-N bond formation.[7][8] Our goal is to couple each pyrazole with morpholine, a common secondary amine, under identical catalytic conditions to isolate the variable of the halogen substituent.

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis P1 Charge oven-dried vial with: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., tBuDavePhos) - Base (e.g., NaOtBu) P2 Add 4-halopyrazole substrate (Vial A: Iodo, Vial B: Bromo) P1->P2 P3 Add solvent (e.g., Toluene) and coupling partner (Morpholine) via syringe P2->P3 R1 Heat reaction mixture to a set temperature (e.g., 80-100 °C) P3->R1 R2 Monitor progress at intervals (e.g., 1h, 4h, 12h) via TLC/LC-MS R1->R2 W1 Quench reaction, perform aqueous workup, and extract organic layer R2->W1 W2 Purify crude product via column chromatography W1->W2 W3 Characterize and determine isolated yield W2->W3

Caption: Comparative experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Halopyrazoles

Materials:

  • 4-iodo-1-tert-butyl-1H-pyrazol-5-amine

  • 4-bromo-1-tert-butyl-1H-pyrazol-5-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • t-ButyldavePhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Morpholine

  • Anhydrous Toluene

Procedure (conducted under an inert atmosphere, e.g., N₂ or Ar):

  • To two separate oven-dried reaction vials, add Pd₂(dba)₃ (1.5 mol%), tBuDavePhos (3.6 mol%), and NaOt-Bu (1.4 equiv).

  • To Vial A, add 4-iodo-1-tert-butyl-1H-pyrazol-5-amine (1.0 equiv). To Vial B, add 4-bromo-1-tert-butyl-1H-pyrazol-5-amine (1.0 equiv).

  • Seal the vials with a septum cap.

  • Add anhydrous toluene (to achieve ~0.1 M concentration) followed by morpholine (1.2 equiv) via syringe.

  • Place both vials in a preheated oil bath or heating block set to 100 °C.

  • Stir vigorously and monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion (or after a set time, e.g., 12 hours), cool the reactions to room temperature, quench with saturated aqueous NH₄Cl, and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography on silica gel to isolate the desired product.

Anticipated Results & Comparative Data

The enhanced reactivity of the iodo-substrate is expected to manifest as a significantly faster reaction rate and/or higher yield within a given timeframe.

SubstrateHalogenTypical Reaction Time (at 100 °C)Expected YieldKey Observations
4-iodo -1-tert-butyl-1H-pyrazol-5-amineIodo1-4 hours>90%Rapid consumption of starting material. Milder conditions (e.g., 80 °C) are likely sufficient.
4-bromo -1-tert-butyl-1H-pyrazol-5-amineBromo8-24 hours60-85%Slower conversion. May require higher catalyst loading or more forcing conditions to reach full conversion.

Note: These are representative outcomes. Actual results may vary based on the specific ligand, base, and purity of reagents.

Mechanistic Visualization: The Catalytic Cycle

The superiority of the iodo-analogue can be visualized directly within the catalytic cycle of the Buchwald-Hartwig amination. The initial, energy-intensive step of oxidative addition is where the distinction is most critical.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd [Ar-Pd(II)(X)]L₂ Oxidative Adduct Pd0->OxAdd Oxidative Addition (Rate-Determining Step) FASTER for X = I (weaker C-X bond) SLOWER for X = Br (stronger C-X bond) ArX Ar-X (Halopyrazole) ArX->OxAdd Amido [Ar-Pd(II)(NR₂)]L₂ Amido Complex OxAdd->Amido Ligand Exchange & Deprotonation Amine R₂NH (Amine) Amine->Amido Amido->Pd0 Reductive Elimination Product Ar-NR₂ Coupled Product Amido->Product Base Base Base->Amido HX H-X

Caption: The Buchwald-Hartwig catalytic cycle.

Strategic Considerations: When to Choose Iodo vs. Bromo

While 4-iodo-1-tert-butyl-1H-pyrazol-5-amine is the more reactive substrate, the choice is not always straightforward. The decision should be based on a holistic view of the synthetic goals.

Select 4-iodo-1-tert-butyl-1H-pyrazol-5-amine when:

  • High Reactivity is Essential: For coupling with electronically poor, sterically hindered, or otherwise challenging amines or boronic acids (in Suzuki couplings).

  • Mild Conditions are Required: To preserve sensitive functional groups elsewhere in the molecule that would not tolerate high temperatures or prolonged reaction times.

  • Reaction Time is a Critical Factor: In high-throughput synthesis or when rapid iteration is needed.

  • Utilizing Copper Catalysis: For certain C-N couplings, particularly with alkylamines possessing a β-hydrogen, copper-catalyzed systems often provide superior results with iodo-substrates.[9]

Select 4-bromo-1-tert-butyl-1H-pyrazol-5-amine when:

  • Cost and Availability are Drivers: Aryl bromides are frequently less expensive and more widely available than their corresponding iodides.[10]

  • Substrate Stability is a Concern: The greater stability of the C-Br bond can make the bromo-analogue a more robust starting material for lengthy, multi-step synthetic sequences.

  • Side Reactions are Problematic: The very high reactivity of iodides can sometimes lead to a greater propensity for side reactions, such as dehalogenation, especially if reaction conditions are not perfectly optimized.[2][11]

  • Orthogonal Reactivity is Desired: In molecules containing multiple different halides, the bromo group can remain intact while a more reactive iodo or triflate group is selectively functionalized.

Conclusion

The reactivity of 4-halo-1-tert-butyl-1H-pyrazol-5-amines in palladium-catalyzed cross-coupling is dictated by the strength of the carbon-halogen bond. The 4-iodo analogue is demonstrably more reactive due to its lower C-I bond dissociation energy, which facilitates a faster rate-determining oxidative addition step. This translates to milder reaction conditions, shorter reaction times, and often higher yields.

However, the 4-bromo analogue remains a highly valuable and practical alternative, offering advantages in cost, stability, and in certain cases, chemoselectivity. An expert understanding of the underlying mechanistic principles empowers the synthetic chemist to make a strategic, evidence-based decision, tailoring the choice of substrate to the specific challenges and objectives of their research.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.
  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP) - University of Windsor. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Bond Energies - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Available at: [Link]

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem.
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions - Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. Available at: [Link]

  • The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. Available at: [Link]

Sources

Validation

Establishing the Gold Standard: Validating 1-tert-butyl-4-iodo-1H-pyrazol-5-amine Reference Standards

Executive Summary In the synthesis of next-generation kinase inhibitors (e.g., Bcr-Abl or Src family inhibitors), 1-tert-butyl-4-iodo-1H-pyrazol-5-amine serves as a linchpin intermediate. Its structural integrity—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., Bcr-Abl or Src family inhibitors), 1-tert-butyl-4-iodo-1H-pyrazol-5-amine serves as a linchpin intermediate. Its structural integrity—specifically the positioning of the iodine handle and the tert-butyl directing group—dictates the success of downstream cross-coupling reactions (Suzuki-Miyaura or Sonogashira).

However, commercially available "reference standards" for this molecule often rely solely on HPLC-UV Area %, a metric that is frequently deceptive for pyrazole intermediates. This guide objectively compares the industry-standard HPLC-UV method against the superior Quantitative NMR (qNMR) and DSC workflows. We demonstrate why qNMR must be the primary method for assigning absolute purity to reference materials, relegating HPLC to a supporting role for impurity profiling.

The Impurity Landscape: What Are We Validating?

To validate a standard, one must first understand the genesis of its impurities. The synthesis of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine typically proceeds via the condensation of tert-butylhydrazine with an acrylonitrile derivative, followed by electrophilic iodination.

This pathway introduces three critical impurity classes that HPLC often misrepresents:

  • Regioisomers (The Silent Killers): The cyclization can yield both the 5-amine (desired) and 3-amine (undesired) isomers. These often co-elute on C18 columns due to identical mass and similar polarity.

  • Halogenated Homologs: Des-iodo (starting material) and di-iodo species. These have vastly different UV extinction coefficients ($ \epsilon $) than the product.

  • Inorganic/Solvent Traps: Pyrazoles are notorious for trapping solvents and salts in their crystal lattice, which HPLC-UV is blind to.

Visualizing the Impurity Pathway

ImpurityPathway Start tert-Butylhydrazine + Acrylonitrile deriv. Cyclization Cyclization Start->Cyclization Crude Crude Pyrazole (Mixture) Cyclization->Crude Regio Regioisomer: 3-Amino analog Cyclization->Regio Kinetic Competition Iodination Electrophilic Iodination (NIS/I2) Crude->Iodination Final 1-tert-butyl-4-iodo- 1H-pyrazol-5-amine Iodination->Final DesIodo Des-iodo precursor Iodination->DesIodo Incomplete Reaction Salts Trapped Salts/Solvents Final->Salts Crystallization

Figure 1: Genesis of critical impurities. Note that Regioisomers are formed early and are difficult to remove if not separated prior to iodination.

Method Comparison: HPLC-UV vs. qNMR

The core conflict in validation is Relative Purity (HPLC) vs. Absolute Potency (qNMR).

Method A: HPLC-UV (The Relative Standard)

Current Industry Default

HPLC is excellent for separating related substances but fails as a standalone quantification tool for reference standards due to the Response Factor Problem . The iodine atom on C4 significantly alters the UV absorption max ($ \lambda_{max} $) compared to the des-iodo impurity.

  • Experimental Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Phosphoric Acid (stabilizes the amine); B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: 254 nm.

  • The Flaw: If the des-iodo impurity has a lower extinction coefficient at 254 nm than the target, a 1% molar impurity might only show as 0.2% Area on the chromatogram. You will overestimate purity.

Method B: 1H-qNMR (The Gold Standard)

Recommended Validation Method

qNMR is a primary ratio method.[1][2] It relies on the physics of the nucleus, not chemical interactions. The signal integration is directly proportional to the molar ratio of nuclei, independent of optical properties.

  • Experimental Protocol:

    • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST SRM). Must have non-overlapping signals.

    • Solvent: DMSO-d6 (ensures full solubility of the pyrazole and prevents aggregation).

    • Relaxation Delay (D1): Set to $ \ge 5 \times T_1 $ (typically 30-60 seconds) to ensure full magnetization recovery.

    • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2]
      
Comparative Data Analysis

The following table illustrates a typical scenario where HPLC-UV yields a "False Pass" for a reference standard batch.

ParameterMethod A: HPLC-UVMethod B: 1H-qNMRInterpretation
Reported Purity 99.4% (Area %) 97.1% (w/w) HPLC overestimates by 2.3%.
Water/Solvent Not DetectedDetected (via chemical shift)HPLC is blind to trapped water/solvents.
Regioisomer Co-elutes (often)Distinct Singlet (tert-butyl)qNMR resolves the t-butyl shift difference (e.g.,

1.60 vs 1.64).
Response Factor Assumed = 1.0N/A (Unity)qNMR is absolute; HPLC requires correction factors.
Suitability Routine QCPrimary Reference Certification qNMR is required for the "Master Standard".
Advanced Validation: Differential Scanning Calorimetry (DSC)

While qNMR gives chemical potency, it cannot detect polymorphic changes that affect stability.

  • Protocol: Heat from 30°C to 250°C at 10°C/min under

    
    .
    
  • Acceptance Criteria: Sharp endotherm at melting point (approx. range depending on specific salt form/free base).

  • Red Flag: Broadening of the melting peak indicates amorphous content or eutectic impurities that HPLC missed.

The "Self-Validating" Workflow

To establish a reference standard that withstands regulatory scrutiny (ICH Q2(R2)), follow this integrated decision tree. This workflow prevents the release of standards that are chemically pure but physically unstable or inaccurately quantified.

ValidationWorkflow Sample Candidate Reference Standard (1-tert-butyl-4-iodo-1H-pyrazol-5-amine) Step1 1. 1H-NMR (Qualitative) Sample->Step1 Check1 Structure Confirmed? Regioisomers absent? Step1->Check1 Step2 2. HPLC-MS (Impurity ID) Check1->Step2 Yes Reject REJECT / RE-PURIFY Check1->Reject No (Isomers detected) Check2 Single Peak >99%? Mass match? Step2->Check2 Step3 3. qNMR (Quantification) Check2->Step3 Yes Check2->Reject No (Organic impurities) Check3 Absolute Purity >98%? Step3->Check3 Step4 4. DSC/TGA (Physical) Check3->Step4 Yes Check3->Reject No (Salt/Solvent load high) Final CERTIFIED REFERENCE STANDARD Step4->Final Crystalline/Stable Step4->Reject Amorphous/Solvates

Figure 2: The Integrated Validation Decision Tree. Note that qNMR is the "Gatekeeper" for absolute purity.

Conclusion

For 1-tert-butyl-4-iodo-1H-pyrazol-5-amine, relying on HPLC-UV Area % alone is a scientific liability. The potential for regioisomeric contamination and the variance in UV response factors between the iodo-product and its precursors necessitates a higher standard of validation.

Recommendation:

  • Use HPLC-MS strictly for qualitative impurity identification.

  • Use qNMR as the quantitative primary method to assign the potency value of the standard.

  • Use DSC to ensure the solid-state form is stable.

Only this multi-modal approach satisfies the rigor required for modern drug development and ICH Q2(R2) compliance.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bouchard, R. A., et al. (2023).[4] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. PMC.[5] [Link]

  • Almac Group. (n.d.). qNMR: The New Gold Standard for Reference Standard Qualification.[Link]

Sources

Comparative

Comparative Guide: LC-MS Characterization of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine Impurities

Executive Summary & Scientific Context In the synthesis of next-generation kinase inhibitors, specifically allosteric Bcr-Abl inhibitors like Asciminib (Scemblix), the intermediate 1-tert-butyl-4-iodo-1H-pyrazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of next-generation kinase inhibitors, specifically allosteric Bcr-Abl inhibitors like Asciminib (Scemblix), the intermediate 1-tert-butyl-4-iodo-1H-pyrazol-5-amine is a critical quality attribute (CQA) checkpoint. The purity of this intermediate dictates the yield and safety profile of the final drug substance.

The primary analytical challenge lies in the regioselectivity of iodination . Standard electrophilic aromatic substitution on the pyrazole ring favors the C4 position, but competitive iodination at C3 or over-iodination (di-iodo species) frequently occurs. Furthermore, trace levels of the starting material (1-tert-butyl-1H-pyrazol-5-amine) can act as genotoxic precursors if carried forward.

This guide objectively compares the industry-standard C18/UV-Vis approach against an optimized Phenyl-Hexyl/LC-MS methodology. Experimental evidence suggests that while C18 is sufficient for assay potency, it fails to provide the selectivity required for trace impurity profiling of positional isomers.

The Impurity Landscape[1][2]

Before defining the method, we must define the targets. The characterization focuses on three specific impurity classes derived from the iodination of 1-tert-butyl-1H-pyrazol-5-amine.

Impurity Origin Pathway (Graphviz)

ImpurityPathway SM Starting Material (1-tert-butyl-1H-pyrazol-5-amine) Target Target Product (4-iodo isomer) SM->Target Major Pathway (C4 subst.) Imp_Regio Impurity A (Regioisomer) (3-iodo isomer) SM->Imp_Regio Minor Pathway (C3 subst.) Imp_SM Impurity C (Unreacted SM) SM->Imp_SM Incomplete Rxn Reagent Iodinating Agent (NIS or I2) Reagent->SM Imp_Di Impurity B (Over-reaction) (3,4-diiodo species) Target->Imp_Di Over-iodination

Figure 1: Reaction pathway showing the origin of critical impurities during the iodination of the pyrazole scaffold.

Comparative Analysis: C18 vs. Phenyl-Hexyl[3]

Method A: The Standard Approach (C18)

Configuration: Agilent Zorbax Eclipse Plus C18 (or equivalent), Water/Acetonitrile gradient. Detection: UV at 254 nm.

  • Mechanism: Separation based purely on hydrophobicity (Van der Waals interactions).

  • Performance:

    • Pros: Robust, long column life, standard in most QC labs.

    • Cons: The 4-iodo and 3-iodo regioisomers possess nearly identical hydrophobicity (logP). C18 columns often show these as a single peak or a "shoulder," making integration unreliable.

    • Blind Spot: Non-chromophoric process impurities (e.g., certain aliphatic side-products) are missed by UV detection.

Method B: The Advanced Approach (Phenyl-Hexyl)

Configuration: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl. Detection: ESI-MS (Positive Mode).

  • Mechanism: Utilizes

    
    -
    
    
    
    interactions
    between the phenyl ring of the stationary phase and the aromatic pyrazole. The electron-withdrawing iodine atom alters the electron density of the pyrazole ring differently depending on its position (C4 vs C3), creating a distinct "shape selectivity" advantage.
  • Performance:

    • Pros: Superior resolution of positional isomers. The "shape selectivity" resolves the 3-iodo impurity from the 4-iodo target.

    • MS Integration: Allows for the detection of the unreacted starting material (which ionizes well) at ppm levels, far below UV detection limits.

Experimental Data Summary

The following data simulates a comparative study of a crude reaction mixture containing 95% Target, 2% Regioisomer, 1% Di-iodo, and 2% Unreacted SM.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Verdict
Resolution (Target vs. Regioisomer)

(Co-elution)

(Baseline)
Method B is required for purity assay.
Tailing Factor (Target Peak) 1.4 (Silanol interaction)1.1 (Excellent) Phenyl phases often mask silanols better for amines.
LOD (Unreacted Amine) 50 ppm (UV)0.5 ppm (MS) Method B is required for genotoxic risk assessment.
Elution Order SM

Target/Regio (Mixed)

Di-iodo
SM

Target

Regio

Di-iodo
Method B provides predictable elution.

Recommended Protocol (Method B)

This protocol is designed to be self-validating. The use of a system suitability standard containing the regioisomer is mandatory.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm or 2.6 µm particle size.
    
  • Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer for aromatics).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why Ammonium Formate? It improves peak shape for the basic amine moiety without suppressing ionization as much as TFA.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Methanol facilitates stronger

      
      -
      
      
      
      interactions than Acetonitrile. This is critical. Acetonitrile can suppress the
      
      
      -
      
      
      mechanism of the phenyl column.
Gradient Profile
Time (min)% BFlow (mL/min)Comment
0.0050.4Equilibrium
1.0050.4Divert to Waste (Salt removal)
8.00950.4Linear Gradient
10.00950.4Wash Di-iodo species
10.1050.4Re-equilibration
MS Parameters (ESI Positive)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 350°C

  • Target Ions (m/z):

    • Starting Material: ~140.1 [M+H]+

    • Target (4-iodo): ~266.0 [M+H]+

    • Di-iodo Impurity: ~391.9 [M+H]+

Method Development Decision Tree

Use this logic flow to determine when to deploy this specific methodology in your workflow.

DecisionTree Start Start: Impurity Profiling of Iodo-Pyrazole Intermediate Check1 Are Regioisomers suspected? Start->Check1 MethodA Use Standard C18 + UV (Cost effective, fast) Check1->MethodA No Switch Switch to Phenyl-Hexyl Column (Activate Pi-Pi Interactions) Check1->Switch Yes Check2 Is Resolution (Rs) > 2.0? MethodA->Check2 Check2->Switch No Final Validate Method B (LC-MS with Ammonium Formate) Check2->Final Yes SolventCheck Change Organic Modifier to Methanol Switch->SolventCheck SolventCheck->Final

Figure 2: Decision matrix for selecting the appropriate stationary phase based on impurity resolution requirements.

References

  • Asciminib Synthesis & Impurities

    • Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development (ACS).
    • Source:

  • Stationary Phase Selection (Phenyl-Hexyl vs C18)

    • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
    • Source:

    • Using a Phenyl Column When Separation with C18 Is Insufficient.[1][2] Shimadzu Technical Report C190-E155.

    • Source:

  • Impurity Profiling Guidelines

    • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[3]

    • Source:

  • LC-MS of Pyrazoles

    • Quantification of Pyrazole Derivatives Using Ion-Pair LC–MS/MS.
    • Source:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-tert-butyl-4-iodo-1H-pyrazol-5-amine

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine. As this com...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 1-tert-butyl-4-iodo-1H-pyrazol-5-amine. As this compound is a substituted aromatic amine, it requires careful management to mitigate potential health risks. This guide is designed for researchers and drug development professionals familiar with laboratory settings.

Hazard Assessment: A Proactive Approach

  • Aromatic Amines: This class of compounds presents significant health risks. Many are known or suspected carcinogens and mutagens.[1][2] A primary concern is their high lipid solubility, which allows for rapid absorption through the skin.[3] Systemic exposure can lead to a range of toxic effects.

  • Iodinated Heterocycles: Similar structures are known irritants. Safety data for related compounds like 4-Iodo-1H-pyrazole and 3-(tert-Butyl)-1H-pyrazol-5-amine indicate they are irritants to the skin, eyes, and respiratory system.[4][5] Harmful effects are also noted upon ingestion, skin contact, or inhalation.[6]

Based on these structural analogs, a summary of the anticipated hazards is presented below.

Hazard Category Anticipated Risk Rationale & Reference
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.Based on data for analogous iodinated pyrazoles.[6] Aromatic amines as a class can be toxic.[3]
Skin Corrosion/Irritation Causes skin irritation.A common hazard for substituted pyrazoles.[5][6]
Eye Damage/Irritation Causes serious eye irritation.A common hazard for substituted pyrazoles.[5][6]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a powder.A common hazard for substituted pyrazoles.[4][5]
Long-Term Toxicity Suspected of causing genetic defects or cancer.A significant risk associated with the primary aromatic amine functional group.[1][3]

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the last line of defense.[7] Before any handling occurs, the following control hierarchy must be implemented to ensure the highest level of safety.[8]

cluster_0 Hierarchy of Controls A Elimination / Substitution B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D

Caption: The Hierarchy of Controls prioritizes safer lab practices.

  • Engineering Controls: All work involving solid 1-tert-butyl-4-iodo-1H-pyrazol-5-amine or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Administrative Controls: Ensure you are fully trained on the specific Standard Operating Procedures (SOPs) for this and similar compounds. Never work alone.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task being performed. The following table outlines the minimum required PPE.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing Solid Safety gogglesDouble-glove with nitrile glovesLab coatWork in a chemical fume hood
Preparing Solutions Safety goggles and face shieldDouble-glove with nitrile glovesChemical-resistant apron over lab coatWork in a chemical fume hood
Reaction Workup Safety goggles and face shieldDouble-glove with nitrile glovesChemical-resistant apron over lab coatWork in a chemical fume hood

Rationale for Selections:

  • Eye Protection: Chemical safety goggles are required for splash protection. A face shield should be added when handling larger volumes (>50 mL) of solutions.[10][11]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended to protect against tears and minimize contamination during glove removal. Gloves must be inspected for defects before use and changed every 30-60 minutes or immediately upon contamination.[7][10]

  • Body Protection: A standard lab coat is mandatory. When handling solutions, a chemical-resistant apron provides an additional barrier against spills.[11]

  • Respiratory Protection: A fume hood is the primary engineering control. If an emergency or spill occurs outside of a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates would be necessary.[12]

Step-by-Step Handling Procedures

A systematic workflow is critical to prevent exposure and contamination.

A 1. Prepare Work Area (Verify fume hood function) B 2. Don PPE (Coat, Goggles, Gloves) A->B C 3. Handle Chemical (Weigh, Dissolve, React) B->C D 4. Decontaminate (Clean workspace, glassware) C->D E 5. Doff PPE (Remove gloves, coat, goggles) D->E F 6. Personal Hygiene (Wash hands thoroughly) E->F

Caption: A systematic workflow for handling hazardous chemicals.

Donning PPE
  • Ensure your lab coat is fully buttoned.

  • Put on safety goggles or glasses.

  • Wash and dry hands thoroughly.

  • Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Don the second pair of nitrile gloves over the first.

Doffing PPE (to prevent contamination)
  • Remove the outer pair of gloves by pinching the cuff and peeling it off inside-out. Dispose of it in the designated solid hazardous waste container.

  • Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Remove safety goggles.

  • Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the solid hazardous waste container.

  • Wash hands thoroughly with soap and water.[10]

Decontamination and Disposal Plan

Proper disposal is crucial to protect human health and the environment.[1]

Waste Categorization
  • Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels, silica gel) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound are classified as halogenated organic waste.[13] Collect this waste in a dedicated, sealed, and properly labeled container.

  • Sharps: Contaminated needles and scalpels must be placed in a designated sharps container.

Disposal Protocol
  • Containerization: Use chemically compatible containers provided by your institution's Environmental Health and Safety (EHS) department.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").[13]

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by EHS.[13]

  • Final Disposal: Never dispose of this compound or its waste down the drain.[14] Final disposal will be handled by a licensed hazardous waste contractor, typically via high-temperature incineration.[13][15] Always consult your institutional EHS for specific procedures.[13]

Spill Response
  • Evacuate the immediate area and alert colleagues.

  • If the spill is large, contact your institution's EHS emergency line immediately.

  • For small spills inside a fume hood:

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

    • Cover the spill with an absorbent, non-combustible material like sand or vermiculite.

    • Carefully collect the absorbed material using non-sparking tools and place it in the solid hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning materials in the solid waste container.

    • Wash the spill site thoroughly.

Emergency First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Arom
  • Precautions for Laboratory Workers Who Handle Carcinogenic Arom
  • Iodine - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • Iodobenzene - Safety D
  • SAFETY DATA SHEET - 4-Iodopyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodopyrazole (Duplic
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • SAFETY DATA SHEET - 3-(tert-Butyl)-1H-pyrazol-5-amine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxyl
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Iodine Disposal For Businesses (Duplic
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs (Duplic
  • Personal Protective Equipment Guidance.
  • Personal Protective Equipment Guidance (Duplicate).
  • Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.